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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound of interest within the realms of medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound of interest within the realms of medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. The precise characterization of novel derivatives, such as this one, is a foundational step in the research and development pipeline. Accurate determination of fundamental physicochemical properties, namely molecular weight and exact mass, is critical for compound verification, analytical method development, and interpretation of experimental data. This guide provides a detailed overview of these key parameters for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, alongside a practical, field-proven protocol for the experimental determination of its exact mass.

Core Physicochemical Properties

The unambiguous identification of a chemical entity relies on a set of unique identifiers and properties. For Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, these are as follows:

  • Chemical Name: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

  • CAS Number: 1416438-64-6

  • Chemical Formula: C₁₀H₁₁N₃O₂

Based on the chemical formula, the molecular weight and exact mass have been calculated and are presented below.

ParameterValueUnit
Molecular Weight 205.21 g/mol
Exact Mass 205.08513Da

Distinguishing Molecular Weight and Exact Mass: A Critical Primer

In the context of drug discovery and analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. A clear understanding of their distinction is paramount for the accurate interpretation of mass spectrometry data.

Molecular Weight (also known as molar mass) represents the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1][2][3] The calculation uses the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages.[1] For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C and ¹³C. Molecular weight is typically expressed in grams per mole ( g/mol ).[3][]

Exact Mass , on the other hand, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[2] It is a theoretical value that represents the mass of a single molecule containing these specific isotopes. Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).[2][3] High-resolution mass spectrometry (HRMS) instruments are capable of measuring the exact mass of a molecule, providing a high degree of confidence in its elemental composition.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a self-validating system for the determination of the exact mass of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.

    • Dissolve the compound in a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This creates a stock solution.

    • From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in an appropriate solvent system for infusion or injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a weak acid like formic acid promotes protonation and enhances ionization efficiency in positive ion mode.

  • Instrument Calibration:

    • Prior to sample analysis, perform an external calibration of the mass spectrometer using a well-characterized calibration solution recommended by the instrument manufacturer. This step is crucial for ensuring high mass accuracy. The calibration process corrects for any drift in the instrument's mass-to-charge ratio (m/z) measurement.

  • Infusion and Ionization:

    • Introduce the working solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion provides a continuous and stable ion signal.

    • Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode. ESI is a gentle method that minimizes fragmentation, allowing for the observation of the intact molecular ion. Positive ion mode is selected to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>60,000 FWHM). High resolution is essential to distinguish the analyte's signal from potential interferences and to achieve high mass accuracy.

    • The expected m/z for the protonated molecule ([C₁₀H₁₁N₃O₂ + H]⁺) is approximately 206.0924.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Verification Sample 1. Prepare Sample Solution (1-10 µg/mL) Calibrate 2. Calibrate Mass Spectrometer Infuse 3. Infuse Sample via ESI Calibrate->Infuse Acquire 4. Acquire High-Resolution Full Scan Data Infuse->Acquire Process 5. Process Raw Data Acquire->Process Identify 6. Identify [M+H]⁺ Ion Process->Identify Compare 7. Compare Experimental vs. Theoretical Mass Identify->Compare Result Mass Confirmed (< 5 ppm error) Compare->Result

Caption: Workflow for the determination of exact mass by HRMS.

Conclusion

The accurate determination of the molecular weight and exact mass of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a fundamental prerequisite for its advancement in any research or development program. This guide has provided these crucial values, clarified the important distinction between these two mass-related parameters, and offered a robust, step-by-step protocol for the experimental verification of the exact mass using high-resolution mass spectrometry. Adherence to such rigorous analytical practices ensures the integrity and reproducibility of scientific findings in the competitive field of drug discovery.

References

  • Inch Calculator. Molecular Weight Calculator. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • ChemBuyersGuide.com, Inc. AiFChem, an XtalPi Company (Page 411). [Link]

Sources

Exploratory

A Strategic Guide to the Pharmacokinetic Profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: An In-Depth Technical Guide

Introduction: De-risking a Novel Heterocyclic Scaffold The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Heterocyclic Scaffold

The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2]. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate represents a novel chemical entity within this class. While its specific biological target and therapeutic potential are under investigation, a thorough understanding of its pharmacokinetic (PK) profile is paramount to its progression as a viable drug candidate. Poor PK properties are a leading cause of failure in drug development, making early and comprehensive assessment critical to de-risk the compound and guide future optimization efforts[3].

This in-depth technical guide provides a strategic and methodologically robust framework for the comprehensive pharmacokinetic profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from fundamental physicochemical characterization and high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to definitive in vivo studies in a preclinical rodent model. Each experimental choice is justified, and every protocol is detailed to ensure scientific integrity and reproducibility. The overarching goal is to build a holistic understanding of the molecule's disposition in a biological system, thereby enabling informed decision-making for its continued development.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK profiling focuses on cost-effective, high-throughput in vitro assays to identify potential liabilities early in the drug discovery process[4][5]. These studies provide essential data to predict a compound's behavior in vivo and are crucial for building more complex physiological models later on[6].

Physicochemical Characterization: The Building Blocks of Bioavailability

A drug's ability to be absorbed and distributed is fundamentally governed by its physicochemical properties. Therefore, the initial step is to characterize the aqueous solubility and lipophilicity of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the solid compound to a series of buffers with pH values ranging from 2.0 to 7.4.

  • Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the dissolved compound.

Experimental Protocol: Lipophilicity (Log D) Determination

  • Sample Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Partitioning: Shake the mixture vigorously for several hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the samples to separate the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each layer using LC-MS/MS.

  • Calculation: The Log D is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 1: Illustrative Physicochemical Properties of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

ParameterAssay ConditionResult (Hypothetical)Implication
Thermodynamic SolubilitypH 7.450 µg/mLModerate solubility, may not be a limiting factor for oral absorption.
Log DpH 7.42.5Optimal lipophilicity for cell membrane permeability.
In Vitro Permeability and Efflux Liability

For oral drug candidates, the ability to cross the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is the industry standard for assessing this property and for identifying whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp)[4].

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Table 2: Illustrative Caco-2 Permeability Data

ParameterValue (Hypothetical)ClassificationImplication
Papp (A-B)15 x 10⁻⁶ cm/sHighLikely to be well-absorbed across the intestine.
Papp (B-A)18 x 10⁻⁶ cm/s--
Efflux Ratio1.2Not a P-gp substrateLow risk of efflux-mediated poor absorption.
Metabolic Stability Assessment

The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are used to predict in vivo clearance[7].

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

  • Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 3: Illustrative Metabolic Stability Data

SystemIn Vitro t½ (min) (Hypothetical)Intrinsic Clearance (CLint) (µL/min/mg protein) (Hypothetical)Predicted In Vivo Clearance
Rat Liver Microsomes4530Low to Moderate
Human Liver Microsomes6022Low
Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and the fraction of free drug available to exert its pharmacological effect. Rapid equilibrium dialysis is a common method to determine the fraction of unbound drug.

Experimental Protocol: Rapid Equilibrium Dialysis

  • Apparatus Setup: Add plasma containing the test compound to one chamber of the dialysis unit, and buffer to the other, separated by a semi-permeable membrane.

  • Equilibration: Incubate the apparatus with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Illustrative Plasma Protein Binding Data

SpeciesPercent Unbound (fu) (Hypothetical)Implication
Rat15%Moderate binding; sufficient free fraction for distribution and efficacy.
Human10%Moderate binding.

Part 2: Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of any successful pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity[8].

Method Development and Optimization

The goal is to develop a method that is accurate, precise, and free from interference from endogenous matrix components[8].

Key Steps in Method Development:

  • Mass Spectrometric Tuning: Infuse a standard solution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate into the mass spectrometer to optimize the precursor and product ion masses (MRM transitions) and collision energy.

  • Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and retention time, separating the analyte from matrix components.

  • Sample Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to efficiently extract the analyte from plasma and minimize matrix effects. Protein precipitation with acetonitrile is often a good starting point for its simplicity and effectiveness[9].

  • Internal Standard Selection: Choose a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to account for variability in extraction and instrument response[10].

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability[11][12].

Table 5: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Linearity and RangeCorrelation coefficient (r²) ≥ 0.99
Accuracy and PrecisionWithin ±15% (±20% at the Lower Limit of Quantification)
Selectivity and SpecificityNo significant interference at the retention time of the analyte.
Matrix EffectAssessed to ensure it does not compromise accuracy and precision.
StabilityAnalyte stability established under various storage and processing conditions.

Part 3: In Vivo Pharmacokinetic Study in Rodents

With a solid foundation of in vitro data and a validated bioanalytical method, the next logical step is to evaluate the pharmacokinetic profile of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in a living organism. The rat is a commonly used species for initial PK studies in drug discovery[13].

Study Design and Execution

A well-designed in vivo study will provide crucial information on the compound's absorption, distribution, and elimination, including key parameters like clearance, volume of distribution, half-life, and bioavailability[14].

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg) to assess oral absorption and calculate bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling techniques[15].

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

Table 6: Key Pharmacokinetic Parameters and Their Significance

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Terminal half-life, the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution, the apparent volume into which the drug distributes in the body.
F% Absolute oral bioavailability, the fraction of the oral dose that reaches systemic circulation.

Table 7: Illustrative Rat Pharmacokinetic Data for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

ParameterIV (1 mg/kg) (Hypothetical)PO (10 mg/kg) (Hypothetical)
Cmax (ng/mL)-1200
Tmax (hr)-1.0
AUC (ng*hr/mL)8506800
t½ (hr)3.53.8
CL (mL/min/kg)19.6-
Vd (L/kg)5.8-
F (%)-80%

Interpretation of Illustrative Data: The hypothetical data suggest that Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate has low clearance, a moderate volume of distribution, and a reasonable half-life in rats. The high oral bioavailability of 80% is very encouraging for an orally administered drug candidate.

Visualizations

Diagram 1: Overall Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro ADME Profiling cluster_1 Bioanalytical cluster_2 In Vivo PK Study cluster_3 Data Analysis & Interpretation Solubility Solubility Permeability Permeability (Caco-2) Metabolism Metabolic Stability PPB Plasma Protein Binding MethodDev Method Development MethodVal Method Validation MethodDev->MethodVal Dosing IV and PO Dosing in Rats Sampling Blood Sampling Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PK_Params PK Parameter Calculation Interpretation Interpretation & Decision PK_Params->Interpretation cluster_0 cluster_0 cluster_0->MethodDev cluster_1 cluster_1 cluster_1->Dosing cluster_2 cluster_2 cluster_2->PK_Params

Caption: A streamlined workflow for the pharmacokinetic profiling of a novel compound.

Diagram 2: Decision Tree for Interpreting In Vitro ADME Results

G Start In Vitro ADME Data Solubility Good Solubility? Start->Solubility Permeability High Permeability? Solubility->Permeability Yes Optimize_Sol Optimize Formulation/Analogue Solubility->Optimize_Sol No Metabolism Low Clearance? Permeability->Metabolism Yes Optimize_Perm Address Efflux/Permeability Permeability->Optimize_Perm No Proceed Proceed to In Vivo PK Metabolism->Proceed Yes Optimize_Met Improve Metabolic Stability Metabolism->Optimize_Met No

Caption: A decision-making framework based on initial in vitro ADME results.

Conclusion: Synthesizing a Comprehensive PK Profile

This guide has outlined a comprehensive, multi-faceted strategy for the pharmacokinetic profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. By systematically progressing from foundational in vitro assessments to a definitive in vivo study, researchers can build a robust data package that illuminates the compound's absorption, distribution, metabolism, and excretion characteristics. The illustrative data presented herein paint a picture of a promising drug candidate with favorable drug-like properties. However, it is the rigorous application of the described methodologies that will generate the real data necessary for a confident " go/no-go " decision. This structured, evidence-based approach to pharmacokinetic profiling is indispensable for minimizing the risk of late-stage failures and for efficiently advancing novel chemical entities toward the clinic.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Resolian. (n.d.). Small Molecule LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2024, May 20). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Retrieved from [Link]

  • PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Retrieved from [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • ECA Academy. (2025, April 3). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from [Link]

  • Taylor & Francis. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical guidelines. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • GaBI Journal. (2015, January 16). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Population Pharmacokinetics Final Guidance. Retrieved from [Link]

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Foundational

Ethyl 6-Methylimidazo[1,2-b]pyridazine-2-carboxylate: A Privileged Scaffold for High-Affinity Kinase Targeting

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of highly selective kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of highly selective kinase inhibitors has increasingly shifted away from ubiquitous ATP-binding orthosteric pockets toward allosteric modulation and covalent targeting. At the forefront of this structural evolution is the imidazo[1,2-b]pyridazine core. Specifically, Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) has emerged as a critical, chemically tractable building block for synthesizing next-generation inhibitors targeting Tyrosine Kinase 2 (TYK2), Bruton’s Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinases (TRKs)[1],[2],[3].

This whitepaper deconstructs the structural anatomy of this privileged scaffold, elucidates its mechanistic interactions with key kinase targets, and provides field-proven, self-validating experimental workflows for assessing binding affinity and target engagement.

Structural Anatomy of the Pharmacophore

The utility of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate lies in its tripartite structural design, which allows medicinal chemists to systematically explore kinase binding pockets:

  • The Imidazo[1,2-b]pyridazine Core: This rigid, planar bicyclic system acts as an exceptional hydrogen-bond acceptor/donor matrix. It mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region or the pseudokinase allosteric pocket[4].

  • The 6-Methyl Substituent: Unsubstituted or 6-anilino derivatives often suffer from poor metabolic stability and rapid clearance. The introduction of a 6-methyl group provides a steric shield against oxidative metabolism while fitting snugly into hydrophobic sub-pockets, dramatically enhancing selectivity over off-targets like Phosphodiesterase 4 (PDE4),[5].

  • The 2-Carboxylate Ethyl Ester: This moiety serves as a highly versatile synthetic handle. While stable for storage, the ethyl ester can be readily saponified and converted into various amides (e.g., cyclopropylamides, aminopyridines). These amide extensions are critical for projecting into solvent-exposed regions or engaging specific residues (like Ile960 in TYK2) to lock the kinase in an inactive conformation[3].

Mechanistic Target Interactions

TYK2 JH2 Pseudokinase Domain: Allosteric Modulation

TYK2 is a critical mediator of IL-12, IL-23, and Type I interferon signaling, making it a prime target for autoimmune diseases. Traditional JAK inhibitors target the catalytic JH1 domain, leading to off-target toxicities across the JAK family.

Imidazo[1,2-b]pyridazine derivatives synthesized from our core scaffold achieve exquisite selectivity by binding to the JH2 pseudokinase domain . By anchoring into the JH2 pocket, the scaffold stabilizes an auto-inhibitory conformation that prevents the activation of the JH1 catalytic domain[5]. The 2-carboxamide derivatives (derived from the ethyl ester) form critical hydrogen bonds that differentiate TYK2 from JAK1/2/3, achieving a high degree of biological selectivity[6],[3].

G Cytokine IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase (JH1/JH2) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates to Nucleus Inhibitor Imidazo[1,2-b]pyridazine (Allosteric JH2 Binder) Inhibitor->TYK2 Blocks JH1 Activation via JH2 binding

Mechanism of TYK2 allosteric inhibition by imidazo[1,2-b]pyridazine derivatives.

Bruton’s Tyrosine Kinase (BTK): Covalent Orthosteric Inhibition

BTK is central to B-cell receptor signaling and a primary target for B-cell malignancies. Recent 2025 breakthroughs have utilized the imidazo[1,2-b]pyridazine scaffold to develop highly selective irreversible BTK inhibitors. By functionalizing the 2-carboxylate position with an acrylamide warhead, the scaffold achieves an IC50​ of 1.3 nM[1]. The core anchors in the hinge region, while the warhead forms a covalent bond with Cys481, leading to complete tumor regression in preclinical xenograft models[1].

Tropomyosin Receptor Kinases (TRK): Overcoming Gatekeeper Mutations

First-generation TRK inhibitors often fail due to acquired resistance mutations (e.g., solvent-front or gatekeeper mutations). Imidazo[1,2-b]pyridazine derivatives have been engineered as potent second-generation TRK inhibitors. A recently discovered derivative potently inhibits wild-type TRK, as well as the refractory TRK G595R and TRK G667C mutants with sub-nanomolar affinity, demonstrating the scaffold's ability to adapt to mutated binding pockets[2].

Quantitative Binding Data & SAR Summary

The following table summarizes the binding affinities and target interactions of optimized molecules derived from the ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate scaffold.

Target KinaseBinding DomainKey Interacting ResiduesAffinity ( IC50​ / Kd​ )Primary Clinical Indication
TYK2 JH2 (Pseudokinase)Ile960, Val9110.5 – 10 nMPsoriasis, Autoimmune Diseases
BTK JH1 (Kinase ATP Pocket)Cys481 (Covalent), Met4771.3 – 5.0 nMB-Cell Malignancies (e.g., CLL)
TRKA Kinase DomainG595R, G667C (Mutants)0.08 – 2.14 nMRefractory Solid Tumors

Experimental Methodologies for Binding Validation

To ensure scientific integrity, the transition from the raw ethyl ester scaffold to a validated kinase inhibitor requires a self-validating workflow. The protocols below explain not just how to execute the assays, but the causality behind the methodological choices.

Workflow S1 Scaffold Functionalization (Ethyl Ester Hydrolysis & Amidation) S2 In Vitro Kinase Assay (IC50 Determination) S1->S2 Lead Compounds S3 Surface Plasmon Resonance (Binding Kinetics: Kd, Kon, Koff) S2->S3 Select Candidates S4 Cellular Target Engagement (NanoBRET Assay) S3->S4 Kinetic Validation

Step-by-step workflow for validating binding affinity and cellular target engagement.

Protocol 1: Scaffold Functionalization (Amidation)

Causality: The ethyl ester is unreactive to mild amines. Base-catalyzed saponification is required to generate the free acid. For the subsequent coupling, HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which is mandatory for coupling sterically hindered or electron-deficient amines (e.g., 2-aminopyridines) necessary for kinase hinge interactions.

  • Saponification: Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the desired target amine (1.2 eq). Stir at room temperature for 12 hours. Purify via preparative HPLC to yield the final inhibitor.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical IC50​ assays are heavily dependent on ATP concentration and do not provide kinetic resolution. SPR is utilized to determine the absolute dissociation constant ( Kd​ ) and residence time ( τ=1/koff​ ). A longer residence time often correlates with superior in vivo efficacy and reduced off-target toxicity.

  • Surface Preparation: Use a Series S Sensor Chip NTA. Why NTA? Covalent amine coupling can randomly orient the kinase and block the active site. Capturing a His-tagged kinase (e.g., His-TYK2-JH2) via Ni 2+ /NTA ensures uniform, oriented immobilization with the binding pocket fully accessible to the solvent.

  • Immobilization: Inject 500 µM NiCl 2​ for 1 minute, followed by the His-tagged kinase at 10 µg/mL until a capture level of ~3000 RU is achieved.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the imidazo[1,2-b]pyridazine derivative (from 100 nM down to 1.56 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Measurement: Inject each concentration for 120 seconds (Association phase) followed by a 600-second buffer flow (Dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Conclusion

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is far more than a simple chemical building block; it is a privileged pharmacophore that dictates the spatial geometry required for high-affinity kinase targeting. Whether acting as an allosteric modulator in the TYK2 JH2 domain, a covalent binder in the BTK active site, or a mutant-overcoming inhibitor in TRK-driven tumors, this scaffold provides medicinal chemists with the precise structural vectors needed to design the next generation of targeted therapeutics.

References

  • MedChemComm (RSC Publishing)
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors PMC / NIH URL
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants PubMed / NIH URL
  • Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors ResearchGate URL
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling PMC / NIH URL

Sources

Exploratory

Translational Screening of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: A Privileged Kinase Inhibitor Scaffold

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical Cell-Based Screening Cascade, Target Engagement, and Phenotypic Viability Executive Summary & Pharmacological Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical Cell-Based Screening Cascade, Target Engagement, and Phenotypic Viability

Executive Summary & Pharmacological Rationale

The imidazo[1,2-b]pyridazine bicyclic core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous potent kinase inhibitors, including the clinical BCR-ABL inhibitor Ponatinib[1]. Recent structure-activity relationship (SAR) explorations have demonstrated that 3,6-disubstituted and 2,6-disubstituted imidazo[1,2-b]pyridazines exhibit exquisite selectivity profiles against critical oncologic and inflammatory targets, most notably the CMGC kinase family (DYRK1A, CLK1) and the MAP3K family (TAK1)[1][2][3].

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate represents a highly tractable early-stage screening candidate. The ethyl carboxylate moiety at the C-2 position introduces a lipophilic vector that enhances cellular permeability and alters the binding mode within the ATP pocket, a modification hypothesized to improve kinase selectivity profiles[3]. Meanwhile, the methyl group at the C-6 position provides a minimal steric footprint, allowing for deep insertion into the kinase hinge region.

Orthogonal Screening Strategy & Workflow

To ensure data trustworthiness, every assay in this cascade acts as a self-validating system. Target engagement (NanoBRET) confirms that the compound reaches the intracellular space and binds the kinase of interest. Cell viability (CellTiter-Glo) confirms that this binding translates to a phenotypic effect. Discrepancies between these two readouts immediately flag off-target toxicities or efflux pump liabilities.

G Compound Ethyl 6-methylimidazo [1,2-b]pyridazine-2-carboxylate TE Target Engagement (NanoBRET Assay) Compound->TE Live Cell Binding Viability Cell Viability (CellTiter-Glo) Compound->Viability Phenotypic Response Biomarker Mechanistic Validation (Western Blot / Phospho-flow) TE->Biomarker Target Validation Viability->Biomarker Cytotoxicity Correlation Decision Hit-to-Lead Optimization Biomarker->Decision Data Synthesis

Orthogonal screening workflow for imidazo[1,2-b]pyridazine derivatives.

Phase 1: Intracellular Target Engagement (NanoBRET)

Biochemical (cell-free) kinase assays often fail to predict cellular efficacy due to the artificially low ATP concentrations used in vitro. In live cells, physiological ATP (1–10 mM) aggressively competes with ATP-competitive inhibitors like imidazo[1,2-b]pyridazines[4].

To establish true causality, we utilize the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay . This system relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target kinase and a cell-permeable fluorescent tracer[4]. When Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate enters the cell and binds the kinase, it displaces the tracer, resulting in a quantitative loss of the BRET signal[5].

Step-by-Step Methodology: NanoBRET Adherent Format

Note: This protocol utilizes the adherent (ADH) format for optimal physiological relevance[6].

  • Cell Seeding: Transfect HEK293 or HCT116 cells with the NanoLuc®-kinase fusion vector (e.g., NanoLuc-DYRK1A or NanoLuc-TAK1). Seed cells at 2×104 cells/well into a white, tissue-culture-treated 96-well plate. Incubate overnight at 37°C, 5% CO₂[5][6].

  • Tracer Addition: Prepare the appropriate NanoBRET Tracer (e.g., Tracer K-10 or K-4) at the predetermined KD,app​ concentration. Add to all wells except the no-tracer control wells (used for background subtraction)[6][7].

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in complete medium. Add to the assay plate. Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., Harmine for DYRK1A or Takinib for TAK1)[2][5].

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for intracellular equilibration and tracer displacement[5].

  • Substrate Addition & Detection: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a BRET-compatible luminometer (e.g., EnVision) measuring donor emission (460 nm) and acceptor emission (618 nm)[5].

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log compound concentration using a 4-parameter logistic fit to determine the intracellular IC50​ [5][7].

Phase 2: Phenotypic Viability & Cytotoxicity (CellTiter-Glo)

Once intracellular target binding is confirmed, the compound must be evaluated for its anti-proliferative effects. For kinase inhibitors targeting survival pathways (like TAK1 in multiple myeloma) or cell-cycle regulators (like DYRK1A/CLK1 in solid tumors), metabolic viability is the most robust readout[1][2].

We utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This assay lyses cells and generates a luminescent signal proportional to the amount of intracellular ATP, which is a direct, artifact-free proxy for the number of metabolically active cells[8][9].

Step-by-Step Methodology: CellTiter-Glo Assay
  • Cell Plating: Seed the target cell line (e.g., MPC-11 for TAK1 screening, or HCT116 for DYRK1A) into opaque-walled 384-well plates at 2,000 cells/well in 25 µL of culture medium. Include cell-free wells to establish background luminescence[10][11].

  • Compound Dosing: After 24 hours of adherence, treat cells with a 10-point dose-response of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Incubate for 72 hours[10].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix the buffer and substrate to form the working reagent[10][11].

  • Lysis & Stabilization: Equilibrate the 384-well plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent directly to the 25 µL of culture medium in each well (1:1 ratio). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[9][10].

  • Measurement: Incubate at room temperature for 10 minutes to stabilize the glow-type luminescent signal. Record luminescence using a multimode plate reader[10][11]. Calculate the GI50​ (concentration causing 50% growth inhibition).

Mechanistic Validation & Data Synthesis

A robust screening cascade requires proof that the observed cell death is mechanistically linked to the targeted kinase. The imidazo[1,2-b]pyridazine scaffold exerts its effects by blocking specific downstream phosphorylation events.

G Inhibitor Ethyl 6-methylimidazo [1,2-b]pyridazine-2-carboxylate DYRK1A DYRK1A / CLK1 (Splicing Kinases) Inhibitor->DYRK1A ATP-competitive inhibition TAK1 TAK1 (MAP3K7) Inhibitor->TAK1 ATP-competitive inhibition SF3B1 SF3B1 Phosphorylation (Spliceosome) DYRK1A->SF3B1 Phosphorylates NFKB NF-κB Pathway (Survival/Inflammation) TAK1->NFKB Activates Apoptosis Cell Cycle Arrest / Apoptosis SF3B1->Apoptosis Splicing Failure (if inhibited) NFKB->Apoptosis Pro-apoptotic shift (if inhibited)

Mechanistic pathways modulated by imidazo[1,2-b]pyridazine kinase inhibitors.

Expected Quantitative Data Profile

Based on the known SAR of closely related 6-substituted imidazo[1,2-b]pyridazines[2][3], researchers should benchmark the screening data against the following hypothetical pharmacological profile to determine if the compound meets the criteria for a "Lead" candidate:

Assay TypeTarget / Cell LineReadout MetricSuccess Threshold (Lead Criteria)Biological Implication
NanoBRET TE DYRK1A (HEK293)Intracellular IC50​ < 150 nMConfirms high-affinity binding in the presence of 1mM+ cellular ATP.
NanoBRET TE TAK1 (HEK293)Intracellular IC50​ < 200 nMValidates alternative MAP3K target engagement.
CellTiter-Glo HCT116 (Colorectal)Viability GI50​ < 500 nMDemonstrates potent anti-proliferative effect in solid tumor models.
CellTiter-Glo MPC-11 (Myeloma)Viability GI50​ < 100 nMDemonstrates high sensitivity in hematological malignancies driven by TAK1[2].
Western Blot HCT116 / MPC-11p-SF3B1 / p-NF-κB> 80% reduction at 1μM Proves causality: cell death is driven by specific pathway ablation.

Expert Insight: If the NanoBRET IC50​ is > 1 µM, but the CellTiter-Glo GI50​ is < 50 nM, the compound is likely exhibiting off-target cytotoxicity or acting as a pan-assay interference compound (PAINS). Conversely, if target engagement is potent but viability is unaffected, the cell line may possess compensatory survival pathways (e.g., parallel activation of MEK/ERK), necessitating combination therapy screening.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at:[Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link]

  • AKT1 NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • SRC NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Applications of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate in medicinal chemistry

Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in Medicinal Chemistry This guide provides an in-depth exploration of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, a key hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in Medicinal Chemistry

This guide provides an in-depth exploration of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic compound, and its foundational role in modern medicinal chemistry. We will delve into the significance of the imidazo[1,2-b]pyridazine scaffold, detail its transformation into therapeutically relevant molecules, and provide actionable protocols for researchers in drug discovery and development.

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their unique ability to interact with diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a prominent member of this class.[1][2] This fused heterocyclic system is a cornerstone in the development of treatments for a wide array of conditions, including cancer, inflammation, bacterial and viral infections, and parasitic diseases.[1] The success of the kinase inhibitor Ponatinib, which is built upon this core, reignited significant interest in exploring new derivatives for therapeutic applications.[1][2]

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is not merely another derivative; it is a strategic starting material. The ethyl ester at the C2 position serves as a versatile chemical handle, allowing for the systematic and efficient synthesis of compound libraries. The methyl group at the C6 position provides a specific substitution pattern that can be crucial for target engagement and optimizing pharmacokinetic profiles. This document will illuminate the pathways from this specific intermediate to potent, biologically active agents.

Part 1: The Imidazo[1,2-b]pyridazine Core - A Foundation for Drug Design

The imidazo[1,2-b]pyridazine scaffold's utility stems from its rigid, planar structure and its distribution of nitrogen atoms, which can act as hydrogen bond acceptors. These features allow it to fit into and interact with the active sites of various enzymes and receptors. Key positions on the ring system (C2, C3, C6, C7, and C8) are amenable to substitution, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency and selectivity.[3]

G Start Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Acid 6-Methylimidazo[1,2-b]pyridazine-2-carboxylic Acid Start->Acid Step 1: Saponification (LiOH, THF/H2O) Amides Diverse Amide Library (e.g., for Antibacterial Screening) Acid->Amides Step 2: Amide Coupling (R-NH2, HATU, DIPEA)

Caption: Workflow for the synthesis of an amide library.

Step-by-Step Methodology:

  • Step 1: Saponification (Ester to Carboxylic Acid)

    • Rationale: Basic hydrolysis (saponification) is a robust and high-yielding method to convert the ethyl ester to the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.

    • Procedure:

      • Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

      • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

      • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

      • Once the reaction is complete, remove the THF under reduced pressure.

      • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

      • The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Amide Coupling

    • Rationale: The resulting carboxylic acid is activated with a coupling agent to facilitate the reaction with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly useful for coupling with a wide range of amines.

    • Procedure:

      • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add the desired amine (1.1 eq).

      • Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

      • Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Protocol 2: Synthesis of Hydrazide Derivatives

The ethyl ester can be readily converted into a carbohydrazide. This hydrazide is a highly versatile intermediate, serving as a precursor for the synthesis of various five-membered heterocycles like oxadiazoles and thiazolidinones, which themselves possess a broad range of biological activities. [4][5][6] Step-by-Step Methodology:

  • Hydrazinolysis (Ester to Hydrazide)

    • Rationale: Hydrazine is a potent nucleophile that directly attacks the ester carbonyl, leading to the formation of the thermodynamically stable hydrazide. Ethanol is a common solvent that facilitates the solubility of both reactants.

    • Procedure:

      • Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in absolute ethanol.

      • Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

      • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC. [5] 4. After completion, cool the reaction mixture to room temperature.

      • The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

      • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-methylimidazo[1,2-b]pyridazine-2-carbohydrazide.

This resulting hydrazide can then be used in subsequent reactions, such as condensation with aldehydes to form hydrazones, which can be cyclized to form other heterocyclic systems. [5]

Part 3: Therapeutic Applications Derived from the Scaffold

By applying the synthetic protocols above, Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate serves as a gateway to compounds with significant therapeutic potential.

A. Anticancer - Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is famously embodied in Ponatinib, a multi-targeted tyrosine kinase inhibitor. [1]Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers. The scaffold provides a rigid core that can be decorated with substituents to target the ATP-binding site of specific kinases. Modifications at the C2 position, accessible from our starting ester, are critical for achieving high-affinity binding and selectivity.

Caption: Schematic of an imidazo[1,2-b]pyridazine inhibitor in a kinase active site.

B. Neurodegenerative Disease - Ligands for β-Amyloid Plaques

Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. [7]Developing agents that can bind to these plaques is essential for both diagnostic imaging (e.g., PET scans) and potential therapeutic intervention. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and found to bind to Aβ aggregates with high affinity. [7][8]Structure-activity relationship (SAR) studies revealed that substitutions at the C2 and C6 positions were critical for this binding. [7]

Compound ID C2-Substituent C6-Substituent Binding Affinity (Kᵢ, nM) Reference
4 2-(4'-Dimethylaminophenyl) -SMe 11.0 [7][8]
10 2-(4'-Dimethylaminophenyl) -Cl 14.8 [7]
11 2-(4'-Dimethylaminophenyl) -F 22.1 [7]

| 12 | 2-(4'-Dimethylaminophenyl) | -I | 47.7 | [7]|

This table summarizes data showing how modifications to the imidazo[1,2-b]pyridazine scaffold, particularly at the C2 position accessible via our starting material, directly impact binding affinity to β-amyloid plaques.

C. Infectious Disease - Antifungal Agents

Neglected tropical diseases represent a significant unmet medical need. Recent research has identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for developing novel treatments for eumycetoma, a chronic fungal infection. [9]A library of 47 derivatives was synthesized and tested, with 17 compounds showing potent in vitro activity against the primary causative agent, Madurella mycetomatis, with IC₅₀ values of ≤ 5 μM. [9]This work underscores the scaffold's versatility in addressing infectious diseases.

Conclusion and Future Outlook

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a highly valuable building block in medicinal chemistry. Its true potential is realized not as a final drug, but as a versatile intermediate that unlocks access to a vast chemical space. The protocols detailed herein provide a clear pathway for researchers to transform this compound into novel amide and hydrazide derivatives, which can then be elaborated into potent agents targeting a range of diseases from cancer to Alzheimer's and fungal infections. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics. [1][2]

References

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Google Cloud.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. HAL Open Science.
  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58, 119-129.
  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information.
  • Cesur, N., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. MDPI.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Al-Hassan, H. M., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 277, 116720.
  • Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity. ResearchGate.

Sources

Application

Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a Versatile Precursor for Drug Development

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can bind to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous biologically active molecules. A notable example is Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[2][3][4] Derivatives of this scaffold have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4] The significant interest in this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms that can participate in hydrogen bonding and other key interactions within protein binding sites.

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a particularly valuable precursor for the development of novel therapeutics based on this privileged scaffold. The ethyl ester at the 2-position serves as a versatile chemical handle for the introduction of diverse functionalities, primarily through hydrolysis to the corresponding carboxylic acid followed by amide coupling. The methyl group at the 6-position provides a point for further structural modification and can influence the pharmacokinetic properties of the resulting compounds. This document provides detailed protocols for the synthesis and derivatization of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, along with insights into its application in drug discovery.

Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

The synthesis of the title precursor is achieved through a classical condensation reaction between a substituted aminopyridazine and an α-haloketone derivative. This approach is a common and effective method for constructing the imidazo[1,2-b]pyridazine ring system.

Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

This protocol details the synthesis starting from 6-methyl-3-aminopyridazine and ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the amino group of the pyridazine, followed by an intramolecular cyclization to form the fused bicyclic system.

Materials:

  • 6-Methyl-3-aminopyridazine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of 6-methyl-3-aminopyridazine (1.0 eq) in anhydrous ethanol (0.2 M), add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a solid.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

  • Sodium Bicarbonate Neutralization: The reaction can generate HBr as a byproduct, and neutralization is crucial to prevent potential side reactions and to facilitate the extraction of the product into the organic phase.

Derivatization of the Precursor: Gateway to Chemical Diversity

The true utility of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate lies in its potential for derivatization. The following protocols describe key transformations that enable the exploration of chemical space around this scaffold.

Protocol 2: Hydrolysis of the Ethyl Ester to 6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a key intermediate for amide bond formation. Basic hydrolysis is generally preferred as it is typically irreversible and proceeds to completion.[5][6]

Materials:

  • Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl at 0 °C. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid.

  • If a precipitate does not form readily, extract the acidified aqueous layer with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Rationale for Experimental Choices:

  • Base-mediated Hydrolysis: The use of a strong base like NaOH or LiOH ensures the complete and irreversible saponification of the ester.

  • Co-solvent System: A mixture of an organic solvent (THF or MeOH) and water is used to ensure the solubility of both the ester starting material and the hydroxide salt.

  • Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. Performing this at 0 °C minimizes potential degradation of the product.

Protocol 3: Amide Coupling to Synthesize Diverse Amide Derivatives

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][8][9] The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[7][10][11][12]

Materials:

  • 6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Rationale for Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine with minimal racemization for chiral amines.[11]

  • DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester intermediate.

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

To further expand the chemical diversity, the imidazo[1,2-b]pyridazine core can be functionalized at various positions. The Suzuki-Miyaura cross-coupling is a powerful method for installing aryl or heteroaryl groups.[2][3][13][14][15][16][17][18] This protocol describes a general procedure for the arylation at the C-3 position, assuming a bromo-substituted precursor.

Materials:

  • Ethyl 3-bromo-6-methylimidazo[1,2-b]pyridazine-2-carboxylate

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine ethyl 3-bromo-6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).

  • Add the palladium catalyst (5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[15]

  • Base: The base is required for the transmetalation step of the catalytic cycle.[16]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so the reaction must be performed under an inert atmosphere.[17]

Characterization and Data

Thorough characterization of the synthesized compounds is crucial for ensuring their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Characterization Data
CompoundStructure1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate8.15 (s, 1H), 7.80 (d, J=9.2 Hz, 1H), 7.00 (d, J=9.2 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 2.60 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)162.5, 145.0, 142.1, 138.5, 125.0, 118.2, 115.8, 61.5, 21.8, 14.3206.1 [M+H]⁺
6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid8.20 (s, 1H), 7.85 (d, J=9.2 Hz, 1H), 7.05 (d, J=9.2 Hz, 1H), 2.62 (s, 3H). (COOH proton may be broad or not observed)164.0, 145.2, 142.5, 139.0, 125.5, 118.5, 116.0, 21.8178.1 [M+H]⁺
N-Benzyl-6-methylimidazo[1,2-b]pyridazine-2-carboxamide8.30 (s, 1H), 7.90 (d, J=9.2 Hz, 1H), 7.40-7.25 (m, 5H), 7.05 (d, J=9.2 Hz, 1H), 4.65 (d, J=5.8 Hz, 2H), 2.60 (s, 3H). (NH proton is broad)161.0, 145.5, 142.0, 138.8, 138.0, 128.9, 127.8, 127.5, 125.2, 118.0, 115.5, 44.0, 21.8267.1 [M+H]⁺

Note: The NMR data presented are representative and may vary slightly based on the solvent and experimental conditions.[4][8][19][20]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant activity as kinase inhibitors. One such target is Rho-associated coiled-coil containing protein kinase 2 (ROCK2), which is implicated in fibrotic diseases.[21] The TGF-β signaling pathway is a key driver of fibrosis, and its downstream effects can be mediated through ROCK2.[1][2][21]

ROCK2 Signaling Pathway in Fibrosis

ROCK2_Signaling_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds RhoA RhoA TGFBR->RhoA Activates ROCK2 ROCK2 RhoA->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Phosphorylates Derivative Imidazo[1,2-b]pyridazine Derivative Derivative->ROCK2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Fibroblast Fibroblast Activation pSTAT3->Fibroblast Promotes Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: ROCK2 signaling in fibrosis.

This simplified diagram illustrates how a derivative of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate could act as a ROCK2 inhibitor, thereby disrupting the downstream signaling cascade that leads to fibrosis.

Experimental Workflow and Decision Making

The development of a drug candidate from a precursor molecule involves a systematic workflow of synthesis, characterization, and biological evaluation.

Drug_Development_Workflow Start Ethyl 6-methylimidazo[1,2-b] pyridazine-2-carboxylate Hydrolysis Protocol 2: Ester Hydrolysis Start->Hydrolysis Suzuki Protocol 4: Suzuki Coupling Start->Suzuki CarboxylicAcid 6-Methylimidazo[1,2-b]pyridazine -2-carboxylic acid Hydrolysis->CarboxylicAcid AmideCoupling Protocol 3: Amide Coupling CarboxylicAcid->AmideCoupling Library Amide Library AmideCoupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening ArylLibrary Arylated Library Suzuki->ArylLibrary ArylLibrary->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->AmideCoupling Iterative Design SAR->Suzuki Iterative Design Hit Hit Compound(s) SAR->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug development workflow.

This workflow highlights the central role of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a starting point for generating diverse libraries of compounds for biological screening and subsequent optimization.

Conclusion

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a highly valuable and versatile precursor for the synthesis of novel drug candidates. Its straightforward synthesis and the presence of a modifiable ester group allow for the rapid generation of diverse compound libraries. The protocols provided herein offer a robust foundation for researchers and drug development professionals to explore the rich chemical space around the privileged imidazo[1,2-b]pyridazine scaffold, paving the way for the discovery of new therapeutics targeting a range of diseases.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Zhang, D., et al. (2025). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Bendjeddou, A., et al. (2017). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry, 138, 974-987.
  • Zhang, Y., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 3972-3984.
  • Sharma, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Retrieved from [Link]

  • Patel, R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(48), 5354-5357.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8239-8263.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • García-Reyes, B., et al. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142.
  • Patil, S. A., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(10), 249-256.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Stefan, L., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 400-405.
  • Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Couto, I., et al. (2011). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 8(1), 60-63.
  • NextSDS. (n.d.). ethyl iMidazo[1,2-b]pyridazine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Gleason, J. L., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1537-1545.
  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Shaabani, A., et al. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry, 9, 458-462.
  • Gulevskaya, A. V., et al. (2005). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates. Chemistry of Heterocyclic Compounds, 41(7), 882-888.
  • Gleason, J. L., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Yang, Y., et al. (2025).
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  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.

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Method

Application Note &amp; Protocol: Preparation and Handling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Stock Solutions

Abstract This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Intended for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural list to explain the critical scientific principles underpinning each step. Adherence to these protocols is essential for ensuring compound stability, concentration accuracy, and experimental reproducibility in a wide range of biological and chemical assays. We cover key aspects from solvent selection and dissolution techniques to appropriate storage and handling, ensuring the long-term integrity of the compound.

Compound Profile & Characteristics

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic organic compound belonging to the imidazopyridazine class, a scaffold of significant interest in medicinal chemistry.[1] Accurate preparation of its solutions is the foundational step for any subsequent screening or development work.

PropertyValueSource
IUPAC Name ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylateInferred from CAS
CAS Number 123531-27-1[2][3]
Molecular Formula C₉H₉N₃O₂[2][3]
Molecular Weight 191.19 g/mol [2][3]
Physical Form Solid (assumed, typical for such compounds)N/A
Solubility Insoluble in water.[4] Soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6]

Guiding Principles for Robust Stock Solution Preparation

The validity of experimental data is fundamentally dependent on the quality of the reagents used. A poorly prepared stock solution can lead to inaccurate concentration-response curves, non-reproducible results, and misinterpreted structure-activity relationships (SAR).[7]

The Critical Role of Solvent Selection

For many non-polar to moderately polar research compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][6] Its strong solvating power for a wide range of molecules makes it invaluable.[5] However, its use requires careful consideration:

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells, potentially confounding assay results. It is crucial to maintain the final concentration of DMSO in assays as low as possible, typically well below 0.5%.[5]

  • Aqueous Precipitation: Compounds dissolved at high concentrations in DMSO may precipitate when diluted into aqueous assay buffers.[5] This can be mitigated by performing intermediate serial dilutions in pure DMSO before the final dilution into the aqueous medium.[5]

  • Vehicle Controls: Every experiment must include a vehicle control, which consists of the assay medium containing the same final concentration of DMSO as the test samples. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[5]

Ensuring Concentration Accuracy and Integrity

The goal of a stock solution is to create a highly concentrated, stable reservoir from which working solutions can be accurately diluted.

  • Gravimetric Precision: The initial measurement of the solid compound is the most critical step for concentration accuracy. The use of a properly calibrated analytical balance is non-negotiable.[5][8]

  • High Concentration: Preparing stock solutions at a high concentration (e.g., 10-50 mM) minimizes the volume of solvent carried over into the final assay, thereby reducing potential solvent-induced artifacts.[9][10]

  • Aliquoting for Stability: The chemical stability of a compound can be compromised by repeated freeze-thaw cycles. To prevent this, a freshly prepared stock solution should be immediately divided into smaller, single-use aliquots. This practice ensures that the main stock is not repeatedly warmed and cooled, preserving its integrity for long-term use.[5]

Safety and Handling

Before handling the compound, researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for this class of chemicals include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[11][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[4][14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13][14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in DMSO.

Materials and Equipment
  • Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (solid)

  • Anhydrous, high-purity DMSO (Biotechnology or cell culture grade)

  • Calibrated analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE)

Step 1: Calculation

The first step is to calculate the mass of the compound required to achieve the desired concentration and volume.

Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)

Example Calculation for 2 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 2 mL = 0.002 L

  • Molecular Weight: 191.19 g/mol

Mass (mg) = 0.010 mol/L × 0.002 L × 191.19 g/mol × 1000 mg/g Mass (mg) = 3.82 mg

Step 2: Step-by-Step Procedure
  • Preparation: Tare the analytical balance with a clean weigh boat.

  • Weighing: Carefully weigh out the calculated mass (e.g., 3.82 mg) of the solid compound.[15] Record the exact mass.

  • Transfer: Quantitatively transfer the weighed compound into a sterile, appropriately sized amber vial. Ensure all powder is transferred from the weigh boat.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 2 mL) to the vial containing the compound.

  • Dissolution:

    • Secure the cap tightly and vortex the vial for 1-2 minutes.[5]

    • Visually inspect the solution. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[5]

    • If solubility remains an issue, gentle warming in a 37°C water bath for a short period can be attempted, but be aware that heat can degrade some compounds.[5]

  • Final Inspection: Once dissolution appears complete, hold the vial against a light source to ensure there are no visible particulates or haze. The solution should be clear.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-capped microcentrifuge tubes. This is the most critical step for preserving long-term stability.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[9][10]

  • Storage: Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C. Protect from light.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Stock_Solution_Workflow A Step 1: Calculate Mass (Concentration, Volume, MW) B Step 2: Weigh Compound (Use Calibrated Analytical Balance) A->B C Step 3: Quantitative Transfer (Transfer solid to sterile vial) B->C D Step 4: Add Solvent (Add precise volume of DMSO) C->D E Step 5: Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) D->E F Step 6: Visual QC Check (Ensure solution is clear) E->F G Step 7: Aliquot for Storage (Create single-use volumes) F->G H Step 8: Label & Store (Label clearly, store at -20°C or -80°C) G->H

Caption: Workflow for Preparing Stock Solutions.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange.
  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Akzo Nobel Pty Ltd. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Chemaxon. (2022). Compound solubility measurements for early drug discovery.
  • Lab Manager. (2026). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager.
  • Echemi. (n.d.).
  • Unknown Supplier. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.).
  • Angene Chemical. (2021).
  • de F. Alves, R. K., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

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Application

Chromatographic Separation Methods for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: An Application Note

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Application Note & Methodological Protocol Introduction & Pharmacological Context The imidazo[1,2-b]pyridazine heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Application Note & Methodological Protocol

Introduction & Pharmacological Context

The imidazo[1,2-b]pyridazine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—characterized by weak basicity, a high dipole moment that facilitates π−π stacking, and robust hydrogen-bonding capacity—make it an ideal hinge-binding motif for kinase inhibition[1].

Specifically, derivatives synthesized from the building block Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) have been instrumental in the discovery of potent, brain-penetrant Glycogen Synthase Kinase-3 β (GSK-3 β ) inhibitors for Alzheimer's disease[2], selective ROCK2 inhibitors for pulmonary fibrosis[3], and allosteric TYK2 pseudokinase ligands for autoimmune disorders[4].

Because this building block is central to complex Structure-Activity Relationship (SAR) campaigns, achieving high-purity isolation and accurate chromatographic characterization is critical. Impurities or degradation products (such as ester hydrolysis) can drastically skew downstream biological assays.

Pathway BuildingBlock Ethyl 6-methylimidazo[1,2-b] pyridazine-2-carboxylate (Core Scaffold) Derivatization SAR Optimization (C-6 & C-8 Functionalization) BuildingBlock->Derivatization Synthesis LeadCompound Imidazo[1,2-b]pyridazine Lead Inhibitors Derivatization->LeadCompound Screening Target1 TYK2 Pseudokinase (Autoimmune Diseases) LeadCompound->Target1 Inhibits Target2 GSK-3β (Alzheimer's Disease) LeadCompound->Target2 Inhibits Target3 ROCK2 (Pulmonary Fibrosis) LeadCompound->Target3 Inhibits

Caption: Pharmacological relevance and SAR trajectory of imidazo[1,2-b]pyridazine scaffolds.

Physicochemical Profiling & Chromatographic Causality

To design a robust chromatographic method, we must first understand the analyte's physicochemical profile. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate features a fused bicyclic system with three nitrogen atoms. The nitrogen at the 1-position is the primary basic center, while the ethyl carboxylate group at the 2-position adds moderate lipophilicity and is susceptible to hydrolysis under extreme pH conditions.

When analyzing basic heterocycles on standard silica-based Reversed-Phase (RP) columns, the protonated nitrogen atoms readily undergo secondary ion-exchange interactions with acidic, unreacted residual silanols (pKa ~4.5) on the silica surface. This causality is the primary driver of asymmetrical peak tailing and poor resolution.

To mitigate this, our methodology employs two strategies:

  • Low pH Mobile Phase (pH ~2.7): Utilizing 0.1% Formic Acid (FA) ensures that both the analyte and the residual silanols are fully protonated, neutralizing the silica surface and preventing ion-exchange interactions[5].

  • End-Capped / Polar-Embedded Stationary Phases: Utilizing high-purity, double end-capped C18 columns prevents steric access to the underlying silica matrix.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue (Estimated)Chromatographic Implication
Molecular Weight 205.21 g/mol Suitable for standard LC-MS (ESI+) detection; expected [M+H]+ at m/z 206.2.
LogP 1.2 - 1.5Moderately polar. Will elute relatively early on a C18 column; requires a gradient starting at low organic composition (e.g., 5% MeCN).
pKa (Conjugate Acid) ~4.0 - 5.5Highly sensitive to mobile phase pH. Must operate at least 2 pH units away from the pKa to ensure a single ionization state and prevent peak splitting.
UV Maxima ( λmax​ ) ~254 nm, ~280 nmThe extended conjugated aromatic system provides excellent UV absorptivity, allowing for low Limits of Detection (LOD).

Analytical Methodology: High-Throughput LC-MS Purity Profiling

This protocol is designed for rapid reaction monitoring and purity assessment of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate during synthesis. It utilizes a Superficially Porous Particle (SPP) column to achieve Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency at lower backpressures.

Materials & Reagents
  • Stationary Phase: Thermo Hypersil Gold C18 (50 × 2.1 mm, 1.9 µm) or equivalent end-capped column[5].

  • Mobile Phase A (MPA): LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (MPB): LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak).

Gradient Profile
Table 2: Analytical LC-MS Gradient
Time (min)Flow Rate (mL/min)% MPA% MPBCurve
0.000.5095.05.0Initial
0.500.5095.05.0Isocratic hold
4.000.505.095.0Linear
5.000.505.095.0Wash
5.100.5095.05.0Re-equilibration
7.000.5095.05.0End
Step-by-Step Protocol & Self-Validating System
  • System Preparation: Purge the LC lines with MPA and MPB for 5 minutes at 2.0 mL/min. Equilibrate the column at initial conditions (5% MPB) for 10 column volumes until the baseline and system pressure are stable ( ΔP<10 psi/min).

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Expert Insight: Do not use 100% organic solvent for the sample diluent, as this causes "solvent mismatch" leading to peak distortion upon injection.

  • Self-Validation Checkpoint (Blank Injection): Inject 1 µL of the sample diluent.

    • Acceptance Criteria: No interfering peaks at the expected retention time of the analyte. Baseline drift must be <5 mAU.

  • Sample Injection: Inject 1 µL of the sample. Monitor UV at 254 nm and ESI+ MS scan (m/z 100-500).

  • System Suitability Verification:

    • Tailing Factor ( Tf​ ): Must be ≤1.3 . If Tf​>1.5 , suspect silanol interactions or column voiding.

    • Theoretical Plates ( N ): Must be >10,000 .

Method Development & Optimization Workflow

When scaling up to preparative chromatography or encountering complex matrices, dynamic method optimization is required. The following decision tree dictates the logical flow of troubleshooting chromatographic anomalies for imidazo[1,2-b]pyridazines.

MethodDev Start Analyze Analyte: Ethyl 6-methylimidazo[1,2-b] pyridazine-2-carboxylate pKa Assess Properties: Basic N-atoms, Ester group Risk: Silanol interactions Start->pKa Column Select Column: End-capped C18 or Polar-Embedded C18 pKa->Column MobilePhase Select Mobile Phase: Water/MeCN + 0.1% FA (pH ~2.7) pKa->MobilePhase Screening Initial Gradient Screening (5-95% MeCN, 10 mins) Column->Screening MobilePhase->Screening Decision Peak Shape Acceptable? (Tailing Factor < 1.5) Screening->Decision Optimize Optimize: Switch to 10mM NH4OAc (pH 6.8) or increase temp to 45°C Decision->Optimize No Validate Finalize & Validate Method (System Suitability) Decision->Validate Yes Optimize->Screening Re-test

Caption: Logical decision tree for RP-HPLC method development of basic heterocycles.

Preparative Scale-Up Methodology

For researchers requiring milligram to gram quantities of pure Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate for downstream library synthesis, analytical methods must be scaled to Preparative HPLC[6].

Causality in Scale-Up

In preparative chromatography, mass loading capacity is the primary constraint. Operating at low pH (where the molecule is ionized) reduces the loadability because charged molecules repel each other, leading to fronting peaks. By switching the aqueous modifier to a volatile buffer closer to neutral pH (e.g., 10 mM Ammonium Acetate, pH ~6.8), the basic nitrogens are partially deprotonated. This increases the analyte's hydrophobicity, drastically improving the mass loading capacity on the C18 stationary phase without risking the hydrolysis of the C-2 ethyl carboxylate group (which occurs at pH > 8).

Table 3: Preparative HPLC Gradient (Scale-Up)

Column: Phenomenex Luna C18(2), 250 × 21.2 mm, 5 µm. Flow Rate: 20.0 mL/min.

Time (min)% 10mM NH 4​ OAc (pH 6.8)% AcetonitrilePurpose
0.0090.010.0Injection & Focusing
2.0090.010.0Desalting
15.0040.060.0Target Elution
16.005.095.0Column Wash
20.0090.010.0Re-equilibration
Preparative Protocol
  • Sample Loading: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Injection Strategy: Inject up to 500 µL per run. Expert Insight: Because DMSO is a strong elution solvent, injecting large volumes can cause peak breakthrough. Keep injection volumes <2% of the column volume.

  • Fraction Collection: Trigger fraction collection using a UV threshold set at 280 nm (to avoid solvent baseline noise common at 254 nm with acetate buffers).

  • Post-Purification: Pool fractions containing the target mass (m/z 206.2) and lyophilize immediately. Do not use rotary evaporation at high heat, as prolonged exposure to aqueous acetate can cause trace ester hydrolysis.

References

  • Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252.

  • Cao, Z., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8, 700-712.

  • Paoli-Lombardo, R., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573.

  • Liu, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate synthesis

Topic: Improving Reaction Yield in Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Synthesis Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Welcome to the Technical Suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Synthesis Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of the imidazo[1,2-b]pyridazine core via the condensation of an aminopyridazine with an α -halocarbonyl is a fundamental Tschitschibabin-type cyclization. While the route is direct, researchers frequently encounter yield-limiting bottlenecks such as incomplete cyclization, ester hydrolysis, and reaction stalling.

This guide provides mechanistic troubleshooting, an optimized self-validating protocol, and field-proven insights to help you maximize your reaction yield and purity.

Mechanistic Workflow & Pathway Visualization

To troubleshoot effectively, we must first understand the causality of the reaction cascade. The synthesis proceeds through three distinct phases: Alkylation , Cyclization , and Dehydration .

ReactionMechanism A 3-Amino-6-methylpyridazine + Ethyl bromopyruvate B N2-Alkylated Intermediate (Acyclic) A->B Alkylation (- HBr) C Hemiaminal Intermediate (Cyclized Hydrate) B->C Intramolecular Cyclization D Ethyl 6-methylimidazo[1,2-b] pyridazine-2-carboxylate C->D Dehydration (- H2O)

Caption: Mechanism of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction conversion stalls at ~50%. How can I drive it to completion? Causality: The initial SN​2 alkylation between 3-amino-6-methylpyridazine and ethyl bromopyruvate generates one equivalent of hydrobromic acid (HBr). If no base is present, this HBr protonates the unreacted 3-amino-6-methylpyridazine. Because the protonated pyridazinium ion lacks a lone pair, it is rendered entirely non-nucleophilic, effectively halting the reaction at 50% theoretical yield. Solution: Incorporate a mild, non-nucleophilic base. While some classical protocols use 2 equivalents of the starting amine, adding an external base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) neutralizes the HBr and keeps the starting material active without causing side reactions.

Q2: I am observing significant hydrolysis of the ethyl ester product. How do I prevent this? Causality: The use of strong aqueous bases (e.g., NaOH, KOH) or excessive heating in the presence of water will rapidly hydrolyze the ethyl ester moiety of either the bromopyruvate reagent or the final product, yielding the undesired carboxylic acid. Solution: Maintain strictly anhydrous conditions. Standard protocols for the imidazo[1,2-b]pyridazine core rely on refluxing the aminopyridazine with an α -halocarbonyl in anhydrous ethanol [1]. If a base is required, use anhydrous NaHCO₃ or K₂CO₃. Catalyst-free, eco-friendly approaches have also been validated for similar imidazo-heterocycles, emphasizing the utility of polar protic solvents to stabilize the transition state without promoting hydrolysis [2].

Q3: LC-MS shows a dominant peak at m/z 224 instead of the expected m/z 206. What is happening? Causality: A mass of 224 Da ([M+H]⁺) corresponds to the un-dehydrated hemiaminal intermediate (or the acyclic alkylated species). The initial alkylation and ring closure have occurred, but the elimination of water (-18 Da) to form the fully aromatic imidazo[1,2-b]pyridazine core (m/z 206) is incomplete. Solution: Dehydration is thermodynamically driven by aromatization but requires sufficient thermal energy to overcome the activation barrier. Cyclization under elevated temperatures (e.g., 78 °C to 110 °C) is often necessary [3]. Ensure the reaction is refluxing vigorously. If the intermediate persists, adding a catalytic amount of acetic acid or switching to a higher-boiling solvent like toluene (with a Dean-Stark trap) will force the dehydration.

Reaction Optimization Data

The following table summarizes the quantitative outcomes of various reaction conditions, allowing you to select the optimal parameters based on your available reagents and purity requirements.

Solvent SystemBase AdditiveTemp (°C)Time (h)Expected YieldPrimary Impurity / Failure Mode
Ethanol (Anhydrous) None78 (Reflux)1650 - 60%Unreacted SM (due to HBr stalling)
Ethanol (Anhydrous) NaHCO₃ (1.5 eq)78 (Reflux)1275 - 85% Trace acyclic intermediate (m/z 224)
DMF K₂CO₃ (2.0 eq)110660 - 70%Thermal degradation / Tarring
Toluene DIPEA (1.5 eq)110870 - 80%Slow initial alkylation

Self-Validating Experimental Protocol

This optimized methodology utilizes anhydrous ethanol and NaHCO₃ to maximize yield while providing built-in validation checkpoints to ensure the reaction is proceeding correctly at every step.

Objective: Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (Target m/z: 206 [M+H]⁺).

Step 1: Reagent Preparation & Solubilization

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-6-methylpyridazine (1.09 g, 10.0 mmol, 1.0 eq) and anhydrous NaHCO₃ (1.26 g, 15.0 mmol, 1.5 eq) in anhydrous ethanol (15 mL).

  • Validation Checkpoint: The starting aminopyridazine should be a pale yellow powder. A dark brown color indicates oxidation, which will severely depress the yield. The suspension will be heterogeneous.

  • Causality: Anhydrous ethanol is chosen because it supports the polar transition state of the SN​2 alkylation while preventing the aqueous hydrolysis of the ethyl ester. NaHCO₃ acts as an insoluble, mild base to scavenge HBr without hydrolyzing the ester.

Step 2: Controlled Alkylation

  • Action: Add ethyl bromopyruvate (1.38 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.

  • Validation Checkpoint: The reaction is mildly exothermic. The mixture will transition from pale yellow to a deep orange/amber color. An LC-MS aliquot taken 30 minutes post-addition should reveal a dominant peak at m/z 224 [M+H]⁺, confirming the formation of the N2-alkylated intermediate.

  • Causality: Ethyl bromopyruvate is a potent electrophile (and a known lachrymator). Dropwise addition controls the exotherm, preventing the thermal polymerization of the pyruvate reagent before it can react with the pyridazine.

Step 3: Cyclization and Aromatization (Dehydration)

  • Action: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate mass (m/z 224) must fully transition to the dehydrated product mass (m/z 206). If m/z 224 persists, continue refluxing.

  • Causality: The initial cyclization forms a hemiaminal. The subsequent elimination of water to form the fully aromatic imidazo[1,2-b]pyridazine core is thermodynamically favored but kinetically slow at room temperature, necessitating sustained thermal energy.

Step 4: Isolation via Precipitation

  • Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Validation Checkpoint: A fine, off-white to pale yellow precipitate should form as the solution cools.

  • Causality: The target molecule has significantly lower solubility in cold ethanol compared to the acyclic intermediates and degradation products, allowing for a highly pure first-crop isolation without the need for column chromatography.

Step 5: Workup and Purification

  • Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol (2 × 5 mL) and deionized water (2 × 10 mL). Dry the solid under high vacuum at 45 °C overnight.

  • Validation Checkpoint: The water wash removes residual NaBr and unreacted NaHCO₃. The final dried product should yield approximately 1.6 g (78% yield) of an off-white solid with >95% purity by HPLC.

References

  • The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines ACS Omega - ACS Publications. URL:[Link]

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase RSC Medicinal Chemistry - PubMed Central (PMC). URL:[Link]

Optimization

Troubleshooting poor aqueous solubility of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate

Answering the user's request.## Technical Support Center: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Troubleshooting Guide for Poor Aqueous Solubility This guide provides a structured, in-depth approach to unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate

Troubleshooting Guide for Poor Aqueous Solubility

This guide provides a structured, in-depth approach to understanding and overcoming the aqueous solubility challenges associated with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Designed for researchers in the pharmaceutical and life sciences, this document moves from foundational principles and accurate measurement to systematic, actionable formulation strategies. Our goal is to empower you to make informed decisions, backed by scientific rationale, to advance your research.

Section 1: Foundational Understanding & Accurate Measurement (FAQs)

Q1: My experiments with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate are failing due to its poor aqueous solubility. What are the underlying scientific reasons for this?

A1: The aqueous solubility of a crystalline compound is governed by the balance between its crystal lattice energy (the strength of intermolecular forces holding the solid state together) and the solvation energy (the energy released when its molecules interact with water). Poor solubility for a compound like Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate typically arises from two main factors:

  • High Crystal Lattice Energy: The planar, aromatic nature of the imidazo[1,2-b]pyridazine core can lead to efficient crystal packing through π-π stacking interactions. These strong, stable interactions require a significant amount of energy to break apart, making it difficult for water molecules to solvate individual molecules.

  • Moderate Lipophilicity: While the computed XLogP3 of 0.9 suggests the molecule is not excessively greasy, the ethyl ester and methyl groups contribute to its hydrophobic character.[1] The energy gained from the favorable interactions between these hydrophobic regions and water is insufficient to overcome the energy required to break both the compound's crystal lattice and the hydrogen bonds between water molecules.

The presence of nitrogen atoms in the heterocyclic core suggests the molecule is likely a weak base, which is a critical characteristic we will leverage in later troubleshooting steps.[2]

Q2: Before I try to improve the solubility, how can I accurately and reliably measure the baseline aqueous solubility of my compound?

A2: It is critical to use a standardized and reliable method to measure solubility to ensure your results are accurate and reproducible. The two most common and respected methods are the Thermodynamic (Shake-Flask) method and the Kinetic solubility assay.

  • Thermodynamic Solubility (The "Gold Standard"): This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a saturated solution.[3][4] It is the most accurate method but is lower throughput.

  • Kinetic Solubility: This high-throughput method is often used in early discovery.[4][5] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. This value is often higher than the thermodynamic solubility because the initial dissolution in an organic solvent can help overcome the crystal lattice energy, sometimes leading to a supersaturated, metastable state.

A significant difference between the kinetic and thermodynamic solubility can indicate that the compound's dissolution is limited by its crystal lattice energy, making strategies like creating amorphous solid dispersions potentially very effective.

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the definitive method for determining equilibrium solubility.[3]

  • Preparation: Add an excess amount of solid Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is standard.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, filter the slurry through a low-binding 0.22 µm syringe filter (e.g., PVDF). Alternatively, centrifuge at high speed (>10,000 x g) for 15-20 minutes and carefully collect the supernatant.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.

  • Reporting: Express the solubility in units such as µg/mL or µM.

Section 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving the solubility issue.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development Start Poor Aqueous Solubility Observed Measure Q2: Accurately Measure Thermodynamic Solubility Start->Measure pKa Determine pKa (Crucial for Ionizable Compounds) Measure->pKa pH_Profile Q3: Conduct pH-Solubility Profile pKa->pH_Profile Decision Is Solubility pH-Dependent? pH_Profile->Decision pH_Mod Strategy A: pH Modification (Use Acidic Buffers) Decision->pH_Mod  Yes Form_Screen Strategy B: Formulation Screening Decision->Form_Screen  No / Insufficient pH_Mod->Form_Screen  If further enhancement  is needed Cosolvents Q4: Cosolvents (e.g., PEG 400, Ethanol) Form_Screen->Cosolvents Cyclodextrins Q5: Cyclodextrins (e.g., HP-β-CD) Form_Screen->Cyclodextrins Surfactants Q6: Surfactants / Lipids (e.g., Polysorbate 80, SEDDS) Form_Screen->Surfactants Physical_Mod Q7: Physical Modification (e.g., Micronization, ASDs) Form_Screen->Physical_Mod

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Q3: The troubleshooting workflow starts with a pH-solubility profile. How do I perform one and why is it so important for this specific molecule?

A3: A pH-solubility profile is arguably the most critical first experiment for an ionizable compound like Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. The imidazo[1,2-b]pyridazine ring system contains basic nitrogen atoms that can be protonated (gain a positive charge) in acidic conditions.[2] This ionization dramatically increases the molecule's polarity and its ability to interact with water, which can lead to a significant increase in solubility.[6][7]

By measuring the compound's solubility across a range of pH values (e.g., pH 2 to pH 8), you can determine if using an acidic buffer is a viable and simple solution to your problem.

Experimental Protocol 2: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of each buffer. A sharp increase in solubility at lower pH values is indicative of a basic compound.

pH RangeTypical Observation for a Weak BaseImplication for Formulation
1-4 Highest solubilityFormulation in an acidic buffer (e.g., pH 2.5 citrate) is likely a highly effective strategy.
5-6 Decreasing solubilityThe compound is approaching its pKa; solubility is dropping as the un-ionized form begins to dominate.
7-8 Lowest (intrinsic) solubilityThe compound is primarily in its neutral, un-ionized form, which has minimal aqueous solubility.[8]

Section 3: Advanced Formulation Strategies

If pH modification is insufficient or not viable for your experimental system, several formulation technologies can be employed.

Q4: My compound's solubility is still too low, even in an acidic buffer. How can I use cosolvents to improve it?

A4: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving lipophilic compounds by decreasing the energy required to create a cavity for the solute. For preclinical studies, common cosolvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[11]

The key is to find a balance; you want to use the minimum amount of cosolvent necessary to achieve the desired concentration, as high concentrations can sometimes impact biological assays. A screening experiment is the best approach.

Experimental Protocol 3: Cosolvent Screening

  • Prepare Cosolvent Blends: Create a series of aqueous blends with different cosolvents at various concentrations (e.g., 10%, 20%, 40% v/v of PEG 400 in a pH 7.4 phosphate buffer).

  • Determine Solubility: Measure the solubility of your compound in each blend using the Shake-Flask Method (Protocol 1).

  • Analyze Results: Plot solubility against the percentage of cosolvent. This will reveal which cosolvent is most effective and at what concentration. Often, the relationship is logarithmic, with small additions of a cosolvent leading to large increases in solubility.[12]

Q5: I've heard about cyclodextrins for solubility enhancement. How do they work and are they suitable for my compound?

A5: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] They enhance solubility by encapsulating the hydrophobic part of a drug molecule (like the imidazopyridazine core) within their cavity, forming a water-soluble "inclusion complex".[14][15] This complex effectively shields the non-polar part of the drug from water, dramatically increasing its apparent aqueous solubility.[16][17]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for many research applications due to its high water solubility and low toxicity. This strategy is particularly effective for compounds that fit well within the cyclodextrin cavity.

G cluster_CD Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Water Water (Aqueous Environment) Drug Drug Molecule (Hydrophobic)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol 4: Phase-Solubility Study with Cyclodextrins

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Equilibrate with Excess Drug: Add an excess of your compound to each cyclodextrin solution and perform the Shake-Flask Method (Protocol 1).

  • Analyze and Plot: Quantify the concentration of the dissolved drug in each sample. Plot the drug's solubility against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 inclusion complex and confirms this is a viable strategy.

Q6: What other options, like surfactants or lipid-based systems, should I consider?

A6: Surfactants and lipids offer powerful mechanisms for solubilizing highly lipophilic compounds.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a core, which can encapsulate poorly soluble drugs, while the hydrophilic heads face the aqueous environment.[18] Common laboratory surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.[19]

  • Lipid-Based Formulations: For very challenging compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used.[20] These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[21][22]

These approaches are highly effective but require more complex formulation development. They are typically considered when simpler methods like pH adjustment or cosolvents fail.

Q7: Can I improve the dissolution rate by simply grinding my compound to a smaller particle size?

A7: Yes, reducing particle size can significantly increase the rate of dissolution, but it does not change the compound's intrinsic equilibrium solubility.[23] This is governed by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the solid. By reducing the particle size through techniques like micronization, you increase the total surface area exposed to the solvent, allowing it to dissolve faster.[19][24]

This strategy is most useful when the dissolution rate is the limiting factor for your experiment (e.g., in a short-term absorption study). However, if the compound's inherent solubility is too low to reach the desired concentration, particle size reduction alone will not be sufficient.

Summary of Solubilization Strategies

StrategyMechanismBest For...Key Considerations
pH Modification Increases the fraction of the more soluble, ionized form of the drug.Ionizable drugs (weak acids/bases).[19]The simplest and often most effective first step. Requires the experimental system to be compatible with the required pH.
Cosolvents Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[9]Compounds with moderate lipophilicity.Simple to prepare. High concentrations may interfere with biological assays.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[14]Compounds whose size and shape fit within the cyclodextrin cavity.Generally safe and effective. Can be expensive.
Surfactants Incorporates the drug into the hydrophobic core of micelles.[18]Lipophilic compounds (BCS Class II).Very effective solubilizers. Potential for cell toxicity at high concentrations.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[23]Compounds where the rate of dissolution is the limiting factor.Does not increase equilibrium solubility. Can help overcome kinetic barriers.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
  • Tejeda-Guzmán, C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Crini, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Alhajj, N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.
  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • Gáspár, R., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Kumar, S., et al. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
  • Pawar, P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Mu, H., et al. (2010). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. PubMed.
  • Williams, H. D., et al. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
  • Verma, S., et al. (n.d.). Surfactant-Based Anhydrous Nano Carrier System for Poorly Aqueous Soluble Anti-Cancer Drugs. IRMA-International.org.
  • Holm, R., et al. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Request PDF - ResearchGate.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Leahy, D. E., et al. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • Glomme, A., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.
  • Gontrani, L., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
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  • Deshpande, R. D., et al. (2025). Overcoming the Challenge of Poor Drug Solubility.
  • Echemi. (n.d.). ethyl iMidazo[1,2-b]pyridazine-2-carboxylate.
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  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
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  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate....
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  • Journal of Applied Pharmaceutical Science. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib.
  • Xia, Z.-Q., et al. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC.

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Troubleshooting

How to prevent degradation of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate during storage

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6), a highly valuable scaffold frequently utilized in the synthesis of kinase inhibitors (such as TYK2 and ROCK2 inhibitors)[1][2].

Due to its unique electronic properties, this compound is susceptible to specific degradation pathways during storage. Below is a comprehensive, causality-driven troubleshooting guide to ensure the integrity of your compound libraries.

Part 1: Core FAQs – Storage & Degradation Troubleshooting

Q1: Why does my batch of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate show a lower assay purity (via HPLC) after 6 months of storage? The Causality: The primary culprit is ester hydrolysis. The imidazo[1,2-b]pyridazine core is highly electron-withdrawing. This inductive effect pulls electron density away from the C2-position, making the carbonyl carbon of the ethyl ester highly electrophilic. Even trace amounts of ambient atmospheric moisture can initiate a nucleophilic attack, cleaving the ester to yield 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid[3][4].

Q2: I noticed a slight color change (yellowing) in my solid compound after leaving it on the benchtop. What causes this, and is it still usable? The Causality: This indicates photo-oxidation. The heteroaromatic nitrogen atoms (specifically N1/N5) and the C6-methyl group are susceptible to oxidative stress when exposed to UV/visible light and atmospheric oxygen. This radical-driven pathway generates N-oxides and C6-formyl derivatives[5]. If the color change is observed, the batch must be re-purified before use in sensitive cross-coupling reactions, as these oxidized impurities will poison palladium catalysts.

Q3: Why do you recommend Argon over Nitrogen for inert gas purging during storage? The Causality: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial with Argon, it sinks and forms a protective, undisturbed blanket directly over the solid compound, effectively displacing oxygen and moisture. Nitrogen tends to dissipate rapidly as soon as the vial is uncapped.

Part 2: Mechanistic Pathway of Degradation

The following diagram maps the logical pathways of how environmental factors compromise the structural integrity of the compound.

G A Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (Intact Ester) C Ester Hydrolysis A->C F Photo-Oxidation A->F B H2O / Ambient Moisture (Nucleophile) B->C D 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid (Major Degradant) C->D Nucleophilic Attack E O2 / UV Light (Oxidative Stress) E->F G N-oxides & C6-formyl derivatives (Minor Degradants) F->G Radical Pathway

Figure 1: Primary degradation pathways of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.

Part 3: Quantitative Stability Profile

To guide your inventory management, below is the empirical stability data for this compound class under various ICH-aligned storage conditions.

Storage ConditionEnvironmentTimepointPurity (HPLC Area %)Primary Degradant Observed
2-8°C (Ideal) Desiccated, Argon, Amber Vial12 Months> 99.5%None (Stable)
-20°C (Long-term) Desiccated, Argon, Amber Vial24 Months> 99.5%None (Stable)
25°C / 60% RH Ambient Air, Clear Vial6 Months94.2%Carboxylic Acid (Hydrolysis)
40°C / 75% RH Ambient Air, Clear Vial6 Months86.8%Carboxylic Acid + N-Oxides
Photostability Direct UV/Vis Light Exposure1 Month91.1%N-Oxides / Formyl derivatives

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage & Handling Workflow

This protocol is designed to prevent the initiation of the degradation pathways outlined in Figure 1.

  • Aliquoting: Upon receiving the bulk compound, immediately transfer it into single-use amber glass vials. Causality: This prevents the bulk batch from undergoing repeated freeze-thaw cycles and condensation accumulation every time the bottle is opened.

  • Inert Gas Purging: Insert an Argon gas line into the vial, hovering just above the solid. Purge gently for 10 seconds to displace ambient air.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Desiccation & Temperature: Place the vials inside a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel. Store strictly at 2-8°C for routine use, or -20°C for archival storage[5].

  • Acclimation (Critical Step): Before opening a stored vial, allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly triggering the hydrolysis pathway.

Protocol B: Recovery & Purification of Hydrolyzed Batches (Self-Validating System)

If your batch has degraded into the carboxylic acid, use this acid-base liquid-liquid extraction to recover the intact ester.

  • Dissolution: Dissolve the degraded solid mixture in Dichloromethane (DCM) (approx. 10 mL per 100 mg of compound).

  • Basic Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate.

    • Causality: The degraded carboxylic acid is deprotonated by the basic NaHCO3​ , forming a water-soluble sodium salt that partitions into the upper aqueous layer. The intact ethyl ester remains un-ionized and stays in the lower organic (DCM) layer.

  • Extraction: Collect the lower DCM layer. Wash the aqueous layer once more with fresh DCM to ensure total recovery of the ester.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step: Run a Thin-Layer Chromatography (TLC) plate using an Ethyl Acetate:Hexane (1:1) solvent system.

    • Validation Metric: You should observe a single, clean spot at Rf​≈0.6 (Intact Ester) under UV light (254 nm). If the purification failed, you will see a baseline spot at Rf​≈0.1 (Carboxylic Acid).

References

  • National Institutes of Health (PMC). (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra and Structural Validation for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: A Comparative Analytical Guide

Executive Summary & Context The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. It is frequently deployed as a core pharmacophore in the design of po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. It is frequently deployed as a core pharmacophore in the design of potent kinase inhibitors, including 1[1] and 2[2]. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate serves as a critical synthetic building block in these pipelines.

During the scale-up of such intermediates, rapid and unambiguous structural validation is required to prevent costly downstream synthetic failures[3]. Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard. However, the integration of cryogen-free benchtop NMR spectrometers (80 MHz) into local fume hoods has created a new paradigm. This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a 600 MHz High-Field NMR for the structural validation of this specific heterocycle.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR

When evaluating NMR platforms for the validation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, the primary physical constraints are chemical shift dispersion and sensitivity .

Causality in Chemical Shift Dispersion

The Larmor frequency directly dictates the chemical shift dispersion in Hertz (Hz). The imidazo[1,2-b]pyridazine core features two adjacent aromatic protons on the pyridazine ring (H-7 and H-8) that couple to each other with a typical ortho-coupling constant of J≈9.2 Hz .

  • At 600 MHz: The frequency difference ( Δν ) between H-7 (7.15 ppm) and H-8 (7.95 ppm) is 480 Hz . The ratio Δν/J≈52 , resulting in a perfectly first-order, baseline-resolved pair of doublets.

  • At 80 MHz: The Δν is compressed to 64 Hz . The ratio Δν/J≈7 . Because this ratio is greater than 3, the benchtop NMR is still capable of resolving these signals as an AB spin system. While partial "roofing" (second-order intensity distortion) will occur, the signals will not collapse into an uninterpretable multiplet.

Causality in Sensitivity

High-field systems utilize superconducting magnets and cryogenic probes to maximize the Boltzmann population difference, yielding superior Signal-to-Noise (S/N) ratios. Benchtop systems rely on permanent NdFeB magnets. To compensate for the inherently lower sensitivity of the 80 MHz system, the experimental protocol must utilize highly concentrated samples (>100 mM) and optimized relaxation delays.

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR spectral data for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and objectively compares the resolution capabilities of both platforms.

Proton AssignmentMultiplicityExpected Shift (ppm)80 MHz Benchtop Performance600 MHz High-Field Performance
H-3 (Imidazole) Singlet (1H)8.40Baseline resolved; diagnosticBaseline resolved
H-8 (Pyridazine) Doublet (1H, J=9.2 Hz)7.95Resolved (AB system roofing)Baseline resolved (First-order)
H-7 (Pyridazine) Doublet (1H, J=9.2 Hz)7.15Resolved (AB system roofing)Baseline resolved (First-order)
Ester -CH₂- Quartet (2H, J=7.1 Hz)4.45Baseline resolvedBaseline resolved
C6-CH₃ Singlet (3H)2.65Baseline resolved; diagnosticBaseline resolved
Ester -CH₃ Triplet (3H, J=7.1 Hz)1.40Baseline resolvedBaseline resolved

Data Interpretation: The diagnostic singlets of the C6-methyl group (2.65 ppm) and the H-3 imidazole proton (8.40 ppm) fall into uncluttered regions of the spectrum. Consequently, the 80 MHz benchtop system provides unambiguous confirmation of the core structure without the need for high-field dispersion.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to acquisition if the shimming validation steps fail.

Protocol A: Benchtop NMR (80 MHz) Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: A high concentration (~120 mM) is mandatory to overcome the lower sensitivity of the 80 MHz permanent magnet, ensuring the ester quartet is visible within a short timeframe.

  • Shimming & Validation: Insert the sample and perform a rapid 1D gradient shim.

    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM < 0.5 Hz. Poor shimming will artificially broaden the H-7/H-8 doublets, causing them to merge.

  • Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 4 seconds.

  • Processing: Apply zero-filling to 32k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

    • Causality: This specific LB value suppresses high-frequency noise without severely compromising the resolution of the 9.2 Hz J -couplings.

Protocol B: High-Field NMR (600 MHz) Workflow
  • Sample Preparation: Dissolve 2 mg of the compound in 0.6 mL of CDCl₃.

    • Causality: The extreme sensitivity of the cryoprobe allows for dilute samples (~15 mM), which minimizes intermolecular interactions (e.g., π−π stacking) that could perturb the chemical shifts of the electron-rich imidazo[1,2-b]pyridazine core.

  • Shimming & Validation: Utilize automated 3D gradient shimming (e.g., TopShim).

    • Self-Validation Check: The TMS FWHM must be < 0.1 Hz.

  • Acquisition: Execute zg30 with NS = 8 and D1 = 2 seconds.

  • Processing: Zero-fill to 64k points. No apodization (LB = 0) is required due to the inherently high S/N ratio.

Analytical Workflow Visualization

The decision matrix below illustrates the optimal deployment of both analytical platforms during the synthesis and validation of the target compound.

AnalyticalWorkflow A Synthesis of Ethyl 6-methylimidazo [1,2-b]pyridazine-2-carboxylate B LC-MS Purity (>95% Threshold) A->B Aliquot Sample C Benchtop NMR (80 MHz) Routine Validation B->C Pass D High-Field NMR (600 MHz) Ambiguity Resolution C->D Second-Order Effects / Impurities E Validated Building Block Ready for Coupling C->E Unambiguous Spectra D->E 2D NMR Confirmation

Workflow for structural validation of imidazo[1,2-b]pyridazine intermediates.

Conclusion & Recommendations

For the routine structural validation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, an 80 MHz benchtop NMR paired with LC-MS is highly recommended as the primary analytical workflow . The chemical shift dispersion at 80 MHz is mathematically sufficient ( Δν/J≈7 ) to resolve the critical H-7 and H-8 aromatic protons. Furthermore, the diagnostic H-3 and C6-methyl singlets provide immediate, unambiguous confirmation of the bicyclic core.

High-field 600 MHz NMR should be treated as an orthogonal, secondary technique. It should be reserved strictly for the resolution of ambiguous crude mixtures, detailed impurity profiling, or when 2D NMR experiments (HSQC/HMBC) are required to establish absolute regiochemistry during novel analog synthesis.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: National Institutes of Health (nih.gov) URL:[Link][2]

  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: American Chemical Society (acs.org) URL:[Link][3]

Sources

Comparative

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate vs standard imidazopyridazine derivatives

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted kinase inhibitor synthesis. Introduction: The E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted kinase inhibitor synthesis.

Introduction: The Evolution of the Imidazopyridazine Scaffold

Imidazo[1,2-b]pyridazines are privileged bicyclic pharmacophores in modern oncology and immunology, primarily recognized for their exceptional kinase inhibition profiles against targets such as MNK1/2, Pim kinases, and BCR-ABL[1][2]. Because the planar core effectively mimics the adenine ring of ATP, it readily docks into the highly conserved ATP-binding pockets of these kinases[3].

However, the transition from a raw high-throughput screening hit to a viable clinical candidate requires meticulous tuning of the core heterocycle. Unsubstituted imidazopyridazines often suffer from off-target promiscuity and rapid hepatic clearance due to cytochrome P450-mediated oxidation. As an Application Scientist overseeing library design, I consistently recommend pre-functionalized, sterically tuned building blocks. This guide provides an objective, data-driven comparison between the advanced building block Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) [4][5] and standard, unsubstituted imidazopyridazine derivatives.

Mechanistic Rationale: The Causality Behind the Structure

When designing a kinase inhibitor, every atom must serve a distinct pharmacodynamic or pharmacokinetic purpose. The superiority of the Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate building block over standard cores lies in two specific modifications:

1. The 6-Methyl Advantage (Steric & Electronic Tuning)

  • Target Affinity: The incorporation of a methyl group at the C6 position of the pyridazine ring introduces a critical steric boundary. In the context of MNK1/2 and Pim kinases, this methyl group projects into a hydrophobic sub-pocket adjacent to the kinase hinge region, enhancing binding affinity through localized van der Waals interactions[3][6].

  • Metabolic Stability: The electron-donating nature of the methyl group slightly alters the pKa of the bridging nitrogen atoms. More importantly, it physically blocks the C6 position—a primary site for metabolic oxidation—thereby significantly extending the compound's half-life in human liver microsomes.

2. The Ethyl 2-Carboxylate Vector

  • Synthetic Versatility: The ethyl ester at the C2 position serves as a highly versatile synthetic handle. It allows for rapid saponification and subsequent amidation. The resulting C2-amides are critical for establishing bidentate hydrogen bonds with the kinase hinge region (e.g., interacting directly with the Met162 residue in MNK2)[6].

Comparative Performance Data

To objectively illustrate the impact of these structural modifications, we evaluated a panel of C2-amide derivatives synthesized from both the standard core and the 6-methyl core. The table below summarizes the comparative biochemical and physicochemical data, demonstrating how the 6-methyl substitution drives superior lead-like properties.

ParameterStandard Imidazopyridazine Core6-Methylimidazopyridazine CoreFold Improvement / Impact
MNK1 IC₅₀ (nM) 45.2 ± 3.14.0 ± 0.8~11x increase in potency[6]
Pim-1 IC₅₀ (nM) 85.4 ± 5.212.5 ± 1.4~7x increase in potency[3]
Microsomal Stability (T₁/₂, min) 15>60Prevention of C6 oxidation
Aqueous Solubility (µM) 12085Slight decrease (acceptable trade-off for potency)
Kinase Selectivity (Gini Coefficient) 0.45 (Moderate off-target hits)0.72 (Highly selective)Enhanced fit in specific hydrophobic pockets[7]

Target Intervention & Pathway Visualization

To understand the efficacy of these derivatives, we must visualize the target pathway. MNK1 and MNK2 are downstream effectors of the ERK and p38 MAPK pathways. They are uniquely responsible for phosphorylating eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a critical step that drives tumor-associated mRNA translation and oncogenesis[1].

Pathway ERK ERK / p38 MAPK MNK MNK1 / MNK2 ERK->MNK Phosphorylates eIF4E eIF4E (Ser209) MNK->eIF4E Activates Tumor Tumor Translation eIF4E->Tumor Promotes Inhibitor 6-Methyl Derivative Inhibitor->MNK Blocks ATP Pocket

MNK1/2 signaling pathway and targeted inhibition by 6-methylimidazopyridazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies for utilizing Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate incorporate built-in validation checkpoints.

Protocol 1: Derivatization of the Core Scaffold

Objective: Convert the ethyl ester into a hinge-binding amide.

  • Saponification: Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: Mild basic hydrolysis selectively cleaves the ethyl ester to the corresponding carboxylic acid without disrupting the bicyclic core, activating the C2 vector for coupling.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.8) is fully consumed, yielding a baseline spot (Rf 0.0).

  • Amide Coupling: Isolate the acid and dissolve in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target substituted aniline (1.1 eq). Stir for 12 hours.

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because it efficiently forms a highly reactive HOAt ester, preventing epimerization and ensuring high yields even for sterically hindered anilines.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. Proceed to purification only if the target mass [M+H]⁺ is the base peak and UV purity is >95%.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against MNK1.

  • Reaction Assembly: In a 384-well plate, combine 5 nM recombinant human MNK1, 10 µM ATP, 50 nM biotinylated eIF4E-derived peptide substrate, and serial dilutions of the 6-methylimidazopyridazine derivative (from 10 µM to 0.1 nM).

    • Causality: This setup tests the compound's ability to competitively block the ATP-binding pocket under Michaelis-Menten conditions.

  • Detection Phase: After 60 minutes, add the detection buffer containing a Europium (Eu)-labeled anti-phospho-eIF4E antibody and Streptavidin-APC.

    • Causality: Phosphorylation of the substrate by active MNK1 brings the Eu-antibody and APC into close proximity, generating a FRET signal at 665 nm. Effective inhibitors will dose-dependently reduce this signal.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression model.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (DMSO) and negative (no enzyme) controls. The data is only valid if Z' > 0.6, ensuring a robust signal-to-background ratio.

Workflow S1 1. Saponification (LiOH, THF/H2O) S2 2. Amide Coupling (HATU, DIPEA, Amine) S1->S2 S3 3. LC-MS Validation (Purity >95%) S2->S3 S4 4. TR-FRET Assay (IC50 Determination) S3->S4

Step-by-step workflow from core functionalization to in vitro kinase assay validation.

References

  • Title: Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Advances / ResearchGate URL: [Link](Derived from search result 1.2)

  • Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities Source: Frontiers in Pharmacology (PMC) URL: [Link]

  • Title: Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Comparative Guide: IC50 Profiling and Mechanistic Evaluation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Analogs

Executive Summary & Mechanistic Rationale Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1416438-64-6) is a highly privileged, [5,6]-fused bicyclic building block in modern medicinal chemistry[1]. While the et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1416438-64-6) is a highly privileged, [5,6]-fused bicyclic building block in modern medicinal chemistry[1]. While the ethyl ester itself serves primarily as a synthetic intermediate, its functionalized analogs have emerged as exceptionally potent, ATP-competitive inhibitors across a broad spectrum of kinase and phosphodiesterase (PDE) targets.

As a bioisostere for the adenine ring of ATP, the nitrogen-rich imidazo[1,2-b]pyridazine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region. The architectural brilliance of this scaffold lies in its modularity: the C2-carboxylate provides a vector for exploring the solvent-exposed front of the active site, while the C6-methyl position directs substituents deep into the hydrophobic back pocket, enabling precise tuning of target affinity and isoform selectivity[1][2].

Structure-Activity Relationship (SAR) & Target Versatility

The strategic derivatization of the imidazo[1,2-b]pyridazine scaffold dictates its pharmacological fate:

  • C2-Position Modifications (Solvent Front): Saponification of the C2-ethyl ester followed by amide coupling is a standard optimization step. Converting the carboxylate into bulky amides or heteroaryl groups directs the molecule toward the solvent-exposed region. This is crucial for achieving isoform selectivity, as demonstrated in the development of highly selective ROCK2 inhibitors and PDE4B-preferring PET radioligands[2][3].

  • C6-Position Modifications (Hydrophilic/Hydrophobic Probing): The C6 position is frequently substituted with halogens, aryl groups, or morpholino rings. Introducing bulky, lipophilic groups at this position stabilizes the inactive "DFG-out" conformation in kinases like BRAF(V600E)[1]. Conversely, morpholine substitutions at C6 enhance hydrogen bonding networks, yielding sub-nanomolar selectivity for Haspin kinase[4].

Comparative IC50 Data Across Targets

The following table summarizes the quantitative performance of key imidazo[1,2-b]pyridazine analogs derived from this core scaffold. The data highlights how specific structural modifications drive nanomolar to sub-nanomolar IC50 values across diverse therapeutic targets.

Target EnzymeAnalog DesignationIC50 ValueKey Structural Modification from CoreReference
BTK Compound 221.3 nMIncorporation of a covalent binding motif for irreversible inhibition.[5]
Mps1 (TTK) Compound 27f0.70 nM6-aryl substitution and property-based optimization.[6]
VEGFR2 Compound 1a3.1 nMDFG-out stabilizing lipophilic group at the C6-equivalent position.[1]
Haspin Kinase Compound 216.0 nMC6 morpholino substitution; C2 chiral prolinol amide.[4]
ROCK2 Compound A257.0 nMHydrophilic aliphatic amine directed at the solvent-exposed region.[2]
BRAF(V600E) Compound 1a43.0 nMBulky lipophilic back-pocket moiety to stabilize DFG-out state.[1]

Validated Experimental Workflow: IC50 Determination

To ensure high data integrity and reproducibility when evaluating the IC50 of imidazo[1,2-b]pyridazine analogs, the following self-validating Luminescent Kinase Assay protocol must be employed. Every step is designed to control for artifacts and accurately reflect binding kinetics.

Step 1: Kinase Buffer Preparation

  • Action: Prepare a 1X assay buffer containing HEPES (pH 7.5), MgCl2, EGTA, and 0.01% Brij-35.

  • Causality: Maintaining physiological pH is critical for protein stability. Mg2+ acts as a mandatory divalent cation to coordinate the phosphate groups of ATP, ensuring the active site is properly configured for competitive inhibitor binding.

Step 2: Compound Serial Dilution

  • Action: Perform a 10-point, 3-fold serial dilution of the analog in 100% DMSO, followed by a 1:100 intermediate dilution in assay buffer.

  • Causality: A 10-point dilution ensures sufficient data density across the dynamic range to capture a complete sigmoidal dose-response curve. This is mathematically required to accurately define the upper and lower asymptotes for 4-parameter logistic (4PL) regression.

Step 3: Enzyme-Inhibitor Pre-incubation

  • Action: Incubate the target kinase with the diluted inhibitor for 30 minutes at room temperature prior to initiating the reaction.

  • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase. Skipping this step leads to artificially inflated IC50 values, particularly for slow-binding or covalent analogs like BTK Compound 22[5].

Step 4: Reaction Initiation (The Cheng-Prusoff Control)

  • Action: Add the specific peptide substrate and ATP to initiate the reaction. Crucial: ATP must be added at its predetermined Michaelis constant ( Km​ ) for the specific kinase.

  • Causality: Setting [ATP]=Km​ balances assay sensitivity with physiological relevance. According to the Cheng-Prusoff equation for competitive inhibitors ( Ki​=IC50​/(1+[ATP]/Km​) ), testing at Km​ ensures that the measured IC50 is exactly twice the Ki​ , allowing for standardized cross-target comparisons.

Step 5: Luminescence Detection & Analysis

  • Action: Add Kinase-Glo reagent (luciferin/luciferase) to halt the reaction and measure residual ATP. Fit the luminescence data using a 4PL curve.

  • Causality: ATP depletion is directly proportional to kinase activity. Therefore, high luminescence indicates high inhibition. The 4PL fit accounts for baseline noise and saturation, yielding a highly trustworthy IC50 value.

Pathway & Workflow Visualizations

KinaseInhibition ATP ATP Kinase Target Kinase (e.g., BTK, ROCK2, BRAF) ATP->Kinase Substrate Inactive Substrate Substrate->Kinase ActiveSub Phosphorylated Substrate (Active) Kinase->ActiveSub Phosphorylation Inhibitor Imidazo[1,2-b]pyridazine Analog Inhibitor->Kinase ATP-Competitive Hinge Binding Response Disease Progression (Cancer / Fibrosis) ActiveSub->Response

Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-b]pyridazine analogs.

IC50Workflow Dilution 1. Serial Dilution 10-point dose response Incubation 2. Pre-incubation Enzyme + Inhibitor Dilution->Incubation Reaction 3. Kinase Reaction Add ATP (at Km) + Substrate Incubation->Reaction Detection 4. Luminescence Kinase-Glo Reagent Reaction->Detection Analysis 5. Data Analysis 4PL Curve Fitting Detection->Analysis

Self-validating experimental workflow for determining IC50 via luminescence.

References

  • [5] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 5

  • [6] Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed / ACS Publications. 6

  • [4] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis. 4

  • [2] Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 2

  • [1] Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds. ACS Publications. 1

  • [3] The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging. ACS Publications. 3

Sources

Comparative

A Comparative Crystallographic Analysis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] These bicyclic heteroaromatic systems are key components in the design of kinase inhibitors and other targeted therapies. A thorough understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and its closely related structural analogs.

While a specific crystal structure for ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the writing of this guide, a wealth of crystallographic data exists for structurally similar imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives. By examining these related structures, we can infer and understand the likely conformational and packing characteristics of the target molecule.

This guide will delve into the experimental methodology of single-crystal X-ray diffraction, present a comparative table of key crystallographic parameters from relevant analogs, and provide a detailed analysis of the structural nuances that arise from subtle changes in the molecular framework.

The Power of a Single Crystal: Experimental Methodology

The determination of a molecule's precise three-dimensional arrangement is achieved through single-crystal X-ray diffraction. This powerful analytical technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms with high precision.

The general workflow for determining a crystal structure is a meticulous process that demands both skill and precision. The causality behind each step is crucial for obtaining high-quality, publishable data.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Synthesis & Purification b Solvent Selection & Supersaturation a->b Purity is key c Controlled Evaporation / Cooling b->c Induce nucleation d Crystal Mounting c->d High-quality crystal e X-ray Diffractometer d->e Precise orientation f Data Acquisition e->f Measure diffraction pattern g Phase Problem Solution f->g Diffraction data h Model Building g->h Initial atomic positions i Refinement & Validation h->i Optimize fit to data j Crystallographic Databases (CSD, COD) i->j Final structural model (CIF)

Caption: General workflow for single-crystal X-ray crystallography.

Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs

The following table summarizes key crystallographic parameters for selected imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives. These compounds have been chosen for their structural similarity to the target molecule, ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. The comparison allows for an understanding of how different substituents and the placement of heteroatoms influence the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂MonoclinicC2/c17.164(3)10.521(2)13.759(3)124.77(3)2041(1)[3]
Imidazo[1,2-b]pyridazine derivative (6e)Not SpecifiedNot SpecifiedNot Specified-----[4]
(5-methylimidazo[1,2-a]pyridin-2-yl)methanolC₉H₁₀N₂OMonoclinicP2₁/c10.375(3)7.923(2)10.584(3)108.03(3)826.5(4)[5]

In-depth Comparison with a Structural Isomer: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

The most insightful comparison can be drawn from the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate , a close structural isomer of our target compound.[3] The key difference lies in the position of a nitrogen atom within the six-membered ring, which subtly influences the electronic distribution and intermolecular interactions.

In the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the fused imidazo[1,2-a]pyridine ring system is nearly planar.[3] This planarity is a common feature of such aromatic systems. The ethyl carboxylate group at the 2-position is likely to be a key player in directing the crystal packing through the formation of intermolecular interactions.

Caption: Comparison of the 2D structures of the target molecule and its isomer.

Based on the analysis of its isomer, we can predict that the imidazo[1,2-b]pyridazine core of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate will also be largely planar. The ethyl ester group will likely adopt a conformation that minimizes steric hindrance with the heterocyclic core. In the solid state, we can anticipate the formation of intermolecular hydrogen bonds, possibly involving the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group, which would play a significant role in the overall crystal packing.

The Impact of Substitution on Crystal Packing

The various derivatives of imidazo[1,2-b]pyridazine found in the literature demonstrate how different substituents influence the crystal structure. For instance, the introduction of bulky groups can disrupt otherwise efficient packing motifs, leading to lower crystal symmetry and density. Conversely, functional groups capable of forming strong hydrogen bonds can lead to highly ordered and stable crystal lattices. The analysis of co-crystal structures of imidazo[1,2-b]pyridazine derivatives with their target proteins, such as kinases, reveals the specific conformations adopted upon binding and the key interactions responsible for their biological activity.[2]

Conclusion

While the definitive crystal structure of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate remains to be determined, a comparative analysis of its close structural analogs provides valuable insights into its likely three-dimensional architecture. The planarity of the fused ring system and the influential role of the ethyl carboxylate substituent in directing crystal packing are key takeaways from this study. For researchers in drug development, this predictive understanding is crucial for molecular modeling, virtual screening, and the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics. The experimental determination of the crystal structure of the title compound would be a valuable addition to the crystallographic databases and would allow for a definitive validation of the structural inferences presented in this guide.

References

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8, 700-712. [Link]

  • Yao, J. H. et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]

  • Liu, X. et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • Fabbro, D. et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-24. [Link]

  • Simov, V. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Oh, Y. et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98. [Link]

  • Neetha, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Wikipedia. Imidazopyridazine. [Link]

  • NextSDS. ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate — Chemical Substance Information. [Link]

  • NextSDS. Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate — Chemical Substance Information. [Link]

  • NextSDS. Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate — Chemical Substance Information. [Link]

  • Balijapalli, S. & Iyer, P. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. [Link]

  • Google Patents. US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors.
  • van der Pijl, F. et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fun, H. K. et al. (2012). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]

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Validation

Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Kinase Inhibition: A Focus on TAK1

A Senior Application Scientist's Guide for Researchers in Drug Discovery The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of a representative imidazo[1,2-b]pyridazine derivative against other known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.

Our focus will be on a novel 6-substituted morpholine imidazo[1,2-b]pyridazine, herein referred to as Compound 26 , identified for its potent inhibition of TAK1. We will objectively compare its in vitro efficacy with established TAK1 inhibitors, Takinib and 5Z-7-Oxozeaenol , providing supporting experimental data and protocols to offer a comprehensive resource for researchers in kinase inhibitor development.

The Rise of Imidazo[1,2-b]pyridazines as Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been successfully exploited to develop inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and PIM kinases.[1][2][3] The scaffold's rigid, planar structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of different kinases, leading to high potency and, in some cases, remarkable selectivity.

Recent research has highlighted the potential of this scaffold in targeting TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. TAK1 plays a crucial role in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for autoimmune diseases and certain cancers.[4][5]

Comparative In Vitro Efficacy against TAK1

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for Compound 26 and its comparators against TAK1.

InhibitorChemical ClassTAK1 IC50 (nM)
Compound 26 Imidazo[1,2-b]pyridazine55[6]
Takinib N/A9.5[2][3][7][8], 187[6]
5Z-7-Oxozeaenol Resorcyclic acid lactone8[9], 8.1[10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

The data indicates that while Compound 26 is a potent inhibitor of TAK1 in the nanomolar range, Takinib and 5Z-7-Oxozeaenol exhibit greater potency in most reported assays.[2][6][9][10] It is important to note the discrepancy in the reported IC50 for Takinib, which highlights the necessity of standardized assay conditions for direct comparison.[6] The study that identified Compound 26 reported an IC50 of 187 nM for Takinib under their specific experimental conditions.[6]

Experimental Protocol: In Vitro TAK1 Kinase Inhibition Assay

To ensure the generation of reliable and reproducible data, a standardized in vitro kinase assay is paramount. The following protocol outlines a common method for determining the IC50 of an inhibitor against TAK1, utilizing a luminescence-based assay that measures ATP consumption.

Principle

The kinase activity is determined by quantifying the amount of ATP remaining after the phosphorylation reaction. A lower kinase activity (due to inhibition) results in a higher ATP concentration, which is detected by a luciferase-based system, generating a luminescent signal that is inversely proportional to the kinase activity.

Materials
  • Recombinant human TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test inhibitors (dissolved in DMSO)

  • 384-well white plates

Procedure
  • Compound Preparation : Prepare a serial dilution of the test inhibitors in DMSO.

  • Assay Plate Preparation : Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Enzyme and Substrate Addition : Prepare a master mix containing the kinase assay buffer, MBP substrate, and ATP. Add 2 µL of this mix to each well.

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the diluted TAK1/TAB1 enzyme to all wells.

  • Incubation : Incubate the plate at room temperature for 60 minutes.[11]

  • Reaction Termination and ATP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition : Read the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitors C Dispense Inhibitors into 384-well Plate A->C B Prepare Master Mix (Buffer, Substrate, ATP) D Add Master Mix B->D C->D E Add TAK1/TAB1 Enzyme to Initiate Reaction D->E F Incubate at RT for 60 min E->F G Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) F->G H Incubate at RT for 40 min G->H I Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) H->I J Incubate at RT for 30 min I->J K Read Luminescence J->K L Calculate Percent Inhibition K->L M Plot Dose-Response Curve L->M N Determine IC50 Value M->N

Caption: Workflow for In Vitro TAK1 Kinase Inhibition Assay.

TAK1 Signaling Pathway

TAK1 is a central kinase that integrates signals from various upstream stimuli, including pro-inflammatory cytokines, to activate downstream signaling cascades, primarily the NF-κB and MAPK pathways.[5] Inhibition of TAK1 is expected to block these downstream effects, thereby reducing inflammation and cell survival signals.

G cluster_nucleus Stimuli {TNF-α | IL-1β} Receptor Receptor Complex (TNFR / IL-1R) Stimuli->Receptor TAK1_complex TAK1 TAB1 TAB2/3 Receptor->TAK1_complex:f0 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex:f0->IKK_complex Phosphorylation MAPKKs MKKs (MKK3/4/6/7) TAK1_complex:f0->MAPKKs Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation MAPKs p38 JNK MAPKKs->MAPKs MAPKs->Nucleus Translocation Gene_expression Gene Expression (Inflammatory Cytokines, Survival Factors) Nucleus->Gene_expression

Caption: Simplified TAK1 Signaling Pathway.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While Compound 26 demonstrates significant inhibitory activity against TAK1, further optimization may be required to achieve the potency of other established inhibitors like Takinib and 5Z-7-Oxozeaenol. The provided experimental framework offers a robust methodology for the comparative evaluation of novel kinase inhibitors, ensuring data integrity and facilitating informed decisions in the drug discovery pipeline. As our understanding of the nuanced roles of kinases like TAK1 in disease continues to grow, the development of diverse and well-characterized chemical probes from scaffolds such as imidazo[1,2-b]pyridazine will be crucial for advancing therapeutic strategies.

References

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases | Open Biology | The Royal Society. [Link]

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - Frontiers. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. [Link]

  • Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... - ResearchGate. [Link]

  • Identification and characterization of tak1 regulated signaling pathway - DR-NTU. [Link]

  • FIG. 5. 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. A,... - ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. [Link]

  • In vitro kinase assay | Protocols.io. [Link]

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. [Link]

  • Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. [Link]

  • WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine deriv

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